3-(bromomethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPANPABBVZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461940 | |
| Record name | 3-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-64-1 | |
| Record name | 3-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its indole core is a common motif in a vast array of biologically active molecules and pharmaceuticals.[1] The presence of a reactive bromomethyl group at the C3 position makes it a valuable intermediate for the introduction of various functional groups, enabling the synthesis of a diverse range of indole derivatives. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential biological significance of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [2] |
| Molecular Weight | 210.07 g/mol | [2] |
| Melting Point | 230 °C (decomposition) | [3] |
| Boiling Point | 340.8 ± 17.0 °C (Predicted) | [3] |
| pKa | 16.49 ± 0.30 (Predicted) | [3] |
| Solubility | No quantitative experimental data available. Generally soluble in polar organic solvents like DMF and DMSO. | |
| Appearance | Not specified in available literature. | |
| Stability | Indole derivatives are generally sensitive to light and air. The bromomethyl group can be labile, particularly in the presence of nucleophiles or bases. It is recommended to store under an inert atmosphere at 2-8°C. | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents at the 3-position of the indole ring.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, azides, cyanides, and thiolates. This reactivity is central to its utility in the synthesis of more complex indole derivatives.
References
- 1. 3-(Bromomethyl)-1-methyl-1H-indole | C10H10BrN | CID 20720114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(bromomethyl)-1H-indole, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic methodology, including a step-by-step experimental protocol. Furthermore, it compiles essential characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), presented in a clear and accessible format to aid researchers in the successful preparation and identification of this compound.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic agents. This compound, in particular, serves as a versatile intermediate, enabling the introduction of various functionalities at the C3-position of the indole ring through nucleophilic substitution of the reactive bromomethyl group. Its utility in the synthesis of novel drug candidates underscores the importance of reliable and well-characterized synthetic routes.
Synthesis of this compound
The most common and direct approach for the synthesis of this compound is the bromination of the corresponding alcohol, indole-3-methanol (also known as indole-3-carbinol). This transformation can be effectively achieved using various brominating agents.
Synthetic Pathway
The synthesis proceeds via a one-step bromination of indole-3-methanol. This reaction typically employs a phosphorus-based brominating agent such as phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (TPP). The general transformation is depicted below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
This protocol details a representative procedure for the synthesis of this compound from indole-3-methanol using phosphorus tribromide.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Indole-3-methanol | C₉H₉NO | 147.17 |
| Phosphorus tribromide | PBr₃ | 270.69 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
A solution of indole-3-methanol (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorus tribromide (0.4 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key physical and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrN[1] |
| Molecular Weight | 210.07 g/mol [1] |
| Appearance | Off-white to light brown solid |
| Melting Point | 98-101 °C |
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Caption: Workflow from synthesis to characterization.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H | |
| ~7.70 | d | 1H | Ar-H | |
| ~7.40 | d | 1H | Ar-H | |
| ~7.25-7.15 | m | 2H | Ar-H | |
| ~7.20 | s | 1H | C2-H | |
| 4.75 | s | 2H | -CH₂Br |
| ¹³C NMR | δ (ppm) | Assignment |
| ~136.0 | C7a | |
| ~128.5 | C3a | |
| ~123.0 | C2 | |
| ~122.5 | C5 | |
| ~120.0 | C6 | |
| ~119.0 | C4 | |
| ~111.5 | C7 | |
| ~109.0 | C3 | |
| ~28.0 | -CH₂Br |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom is distinctly indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺²+2 peaks with nearly equal intensity).
| Mass Spectrometry (EI) | |
| Molecular Ion [M]⁺ | m/z 209/211 |
| Key Fragments | m/z 130 ([M-Br]⁺) |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Infrared (IR) | Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch | |
| ~3100-3000 | Ar C-H stretch | |
| ~1600, 1450 | C=C stretch (aromatic) | |
| ~1220 | C-N stretch | |
| ~600 | C-Br stretch |
Conclusion
This technical guide has outlined a reliable and straightforward method for the synthesis of this compound via the bromination of indole-3-methanol. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers, facilitating the efficient and accurate preparation of this important synthetic intermediate. The availability of well-documented procedures and data is crucial for advancing research and development in medicinal chemistry and related fields.
References
Spectroscopic and Synthetic Profile of 3-(bromomethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 3-(bromomethyl)-1H-indole, a key intermediate in the development of various pharmaceutical agents. Due to the inherent reactivity of this compound, this document also includes data and protocols for closely related and more stable analogues, offering valuable insights for its synthesis and characterization.
Spectroscopic Data
The direct acquisition and reporting of comprehensive spectroscopic data for isolated this compound are limited in publicly available literature, likely due to its instability. However, based on the analysis of closely related indole derivatives, a predictive summary of its key spectroscopic features can be compiled. The following tables present the expected data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | br s | - | N-H |
| ~7.70 | d | ~7.9 | H-4 |
| ~7.40 | d | ~8.1 | H-7 |
| ~7.25 | t | ~7.6 | H-6 |
| ~7.15 | t | ~7.5 | H-5 |
| ~7.30 | s | - | H-2 |
| ~4.80 | s | - | -CH₂Br |
Solvent: CDCl₃. Predicted data is based on the analysis of various 3-substituted indoles.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~136.5 | C-7a |
| ~128.0 | C-3a |
| ~124.0 | C-2 |
| ~122.5 | C-6 |
| ~120.0 | C-5 |
| ~119.5 | C-4 |
| ~111.5 | C-7 |
| ~110.0 | C-3 |
| ~25.0 | -CH₂Br |
Solvent: CDCl₃. Predicted data is based on the analysis of various 3-substituted indoles.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1620, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1420 | Medium | C-H Bend (in-plane) |
| ~1240 | Medium | C-N Stretch |
| ~740 | Strong | C-H Bend (out-of-plane) |
| ~600 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 211/209 | ~50 / ~50 | [M]⁺ (presence of Br isotope pattern) |
| 130 | 100 | [M - Br]⁺ |
| 103 | Variable | [M - Br - HCN]⁺ |
| 77 | Variable | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Experimental Protocols
A common strategy to handle the reactivity of this compound is to protect the indole nitrogen, for instance, with a phenylsulfonyl group. The following protocol details the synthesis of a more stable, N-protected analogue, 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole. This procedure provides a foundational method that can be adapted for various synthetic applications.
Synthesis of 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole
Materials:
-
3-methyl-1-(phenylsulfonyl)-1H-indole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Methanol
Procedure:
-
A solution of 3-methyl-1-(phenylsulfonyl)-1H-indole (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask.
-
N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude material is purified by recrystallization from a suitable solvent system (e.g., methanol) to afford pure 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole.
Workflow and Pathway Visualizations
The following diagrams illustrate the key logical and experimental workflows discussed in this guide.
Caption: Synthetic workflow for the preparation of 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole.
An In-depth Technical Guide to 3-Bromomethylindole (CAS 50624-64-1): Properties, Hazards, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromomethylindole (CAS 50624-64-1), a reactive indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential hazards, and plausible biological mechanisms of action, with a focus on its role as a potential anti-cancer agent. The information is supported by detailed experimental protocols for its synthesis and analysis, and visual diagrams to illustrate its molecular interactions and experimental workflows. As a reactive alkylating agent, 3-Bromomethylindole offers a scaffold for the synthesis of a variety of biologically active compounds. Its structural similarity to known inhibitors of critical cell signaling pathways, such as the NF-κB pathway, suggests its potential as a modulator of cellular processes involved in inflammation and cancer.
Chemical and Physical Properties
3-Bromomethylindole is a solid indole derivative. Its key physicochemical properties, computed from various sources, are summarized in the table below for easy reference.[1]
| Property | Value | Source |
| CAS Number | 50624-64-1 | PubChem[1] |
| Molecular Formula | C₉H₈BrN | PubChem[1] |
| Molecular Weight | 210.07 g/mol | PubChem[1] |
| IUPAC Name | 3-(bromomethyl)-1H-indole | PubChem[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CBr | PubChem[1] |
| InChI Key | BVGPANPABBVZHT-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | 97-99 °C (for the closely related 3-(2-Bromoethyl)indole) | Sigma-Aldrich[2] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 208.98401 Da | PubChem[1] |
| Monoisotopic Mass | 208.98401 Da | PubChem[1] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Hazards and Safety Information
As a brominated organic compound, 3-Bromomethylindole is expected to be a reactive and potentially hazardous substance. The following hazard information is based on data for the closely related compound 3-Bromo-1-methyl-1H-indole.[3] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | Warning: Harmful in contact with skin (H312) | P280, P302+P352, P317, P321, P362+P364, P501 |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) | P264, P280, P305+P351+P338, P337+P317 |
| Acute Toxicity, Inhalation | Warning: Harmful if inhaled (H332) | P261, P271, P304+P340, P317, P501 |
| Specific target organ toxicity, single exposure | Warning: May cause respiratory irritation (H335) | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Biological Activity and Potential Mechanism of Action
While direct studies on 3-Bromomethylindole are limited, extensive research on closely related indole compounds, particularly 3-(2-bromoethyl)-indole (BEI-9), provides strong evidence for its potential biological activity as an anti-cancer agent.[4][5] The primary mechanism of action is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6] Indole derivatives have been shown to inhibit this pathway at multiple levels.[6] BEI-9, a structural analog of 3-Bromomethylindole, has been demonstrated to inhibit both basal and TNFα-induced NF-κB activation in colon cancer cells.[4] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, 3-Bromomethylindole likely prevents the nuclear translocation of the active NF-κB p65/p50 dimer, thereby blocking the transcription of its target genes.
Downregulation of Cyclin D1:
A key downstream target of the NF-κB pathway is the gene encoding Cyclin D1, a protein essential for the G1/S phase transition of the cell cycle.[7] Overexpression of Cyclin D1 is a common feature in many cancers, leading to uncontrolled cell proliferation.[7] Studies on BEI-9 have shown that its treatment of colon cancer cells leads to a significant reduction in the protein levels of Cyclin D1 and Cyclin A.[4] This effect is a direct consequence of NF-κB inhibition, which prevents the transcription of the CCND1 gene (encoding Cyclin D1). The resulting decrease in Cyclin D1 levels leads to cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and analysis of 3-Bromomethylindole.
Synthesis of 3-Bromomethylindole
Disclaimer: A specific, detailed protocol for the synthesis of 3-Bromomethylindole was not found in the available literature. The following protocol is a standard method for the bromination of a similar indole derivative, 1H-indole-2-carbaldehyde, and may require optimization for the synthesis of 3-Bromomethylindole from indole-3-methanol.
Reaction: This synthesis involves the bromination of indole-3-methanol using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with triphenylphosphine.
Materials:
-
Indole-3-methanol
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-methanol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-Bromomethylindole.
Analytical Methods
Accurate characterization and purity assessment are crucial. The following are generalized protocols for ¹H NMR and HPLC analysis.
4.2.1. ¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized 3-Bromomethylindole.
Materials:
-
Synthesized 3-Bromomethylindole sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts, coupling patterns, and integral ratios to confirm the structure. Expected signals would include aromatic protons of the indole ring, a singlet for the methylene (-CH₂Br) protons, and a broad singlet for the N-H proton.
-
4.2.2. HPLC for Purity Analysis
Objective: To determine the purity of the synthesized 3-Bromomethylindole.
The following is a general reverse-phase HPLC method for a similar compound, 3-(2-Bromoethyl)-1H-indole, and may require optimization.[8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For MS compatibility, 0.1% formic acid is recommended. For UV detection, 0.1% phosphoric acid can be used.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: 220 nm or 280 nm (indole chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the sample and run the gradient method.
-
A typical gradient might start at 30% acetonitrile and ramp up to 95% acetonitrile over 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Conclusion
3-Bromomethylindole (CAS 50624-64-1) is a reactive chemical intermediate with significant potential in the development of new therapeutic agents. Its likely mechanism of action, inferred from studies on closely related analogs, involves the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway, leading to the downregulation of key cell cycle proteins like Cyclin D1. This activity positions it as a promising scaffold for the design of novel anti-cancer drugs. The synthetic and analytical protocols provided in this guide offer a framework for researchers to produce and characterize this compound for further investigation. However, due to its reactive nature, appropriate safety precautions must be strictly adhered to during its handling and use. Further studies are warranted to fully elucidate the specific biological targets and therapeutic potential of 3-Bromomethylindole and its derivatives.
References
- 1. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-溴乙基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1 Is Required for Transformation by Activated Neu and Is Induced through an E2F-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Elusive Discovery: A Literature Review on the Synthesis of 3-(bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1H-indole is a valuable reagent in organic synthesis, serving as a key intermediate for the introduction of the indolyl-3-methyl moiety in the development of novel therapeutic agents and functional materials. However, its "discovery" is not marked by a single, straightforward seminal paper but rather by a series of challenging synthetic endeavors. The inherent instability of this compound has historically complicated its isolation and characterization, making its preparation a noteworthy topic of study. This technical guide provides a comprehensive literature review of the synthetic approaches toward this compound, detailing the experimental methodologies and challenges encountered.
Synthetic Approaches and Challenges
The synthesis of this compound has been approached through several main pathways, each with its own set of obstacles. The primary challenge lies in the high reactivity of the target molecule, which is prone to self-condensation and polymerization, often leading to low yields and difficult purification.
Bromination of Indole-3-methanol
A logical and direct approach to this compound is the bromination of the corresponding alcohol, indole-3-methanol (also known as indol-3-ylmethanol). Reagents commonly used for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and hydrobromic acid.
However, early reports indicate significant difficulties with this method. The use of PBr₃ for the bromination of indole-3-methanol was reported to be problematic, largely due to the instability of the resulting this compound.[1] The acidic conditions generated can promote side reactions, including the formation of oligomeric species.
General Experimental Protocol (Attempted): To a solution of indole-3-methanol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) cooled in an ice bath, a solution of phosphorus tribromide in the same solvent is added dropwise. The reaction is typically stirred at a low temperature for several hours. Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure. Purification by column chromatography is often attempted, though the instability of the product makes this challenging.
Radical Bromination of 3-Methyl-1H-indole (Skatole)
Another synthetic strategy involves the radical bromination of 3-methyl-1H-indole (skatole) at the benzylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is the standard reagent system for this type of transformation.
Despite the common utility of this reaction, an attempt to prepare this compound via the bromination of 3-methyl-1H-indole using AIBN and NBS was reported to be unsuccessful.[1] This outcome suggests that the indole nucleus may interfere with the radical reaction pathway or that the product is too unstable under these conditions.
General Experimental Protocol (Attempted): A solution of 3-methyl-1H-indole, N-bromosuccinimide, and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride or benzene is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. After cooling, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated.
The Borodin–Hunsdiecker Reaction of Indole-3-acetic acid
One of the earliest documented preparations of this compound utilized the Borodin–Hunsdiecker reaction.[1] This method involves the conversion of a carboxylic acid to an alkyl halide with one fewer carbon atom. In this case, indole-3-acetic acid is the starting material.
The reported yield for this reaction was low, at only 28%, and the structural confirmation was limited to elemental analysis.[1] This highlights the early difficulties in both synthesizing and characterizing the compound.
Experimental Protocol (Eryshev et al.): To a solution of indole-3-acetic acid in a mixture of carbon tetrachloride and acetone, red mercury (II) oxide is added. The mixture is then treated with bromine. The reaction proceeds with the evolution of carbon dioxide. After the reaction is complete, the mixture is filtered, and the filtrate is washed and concentrated to yield the crude product.[1]
Quantitative Data Summary
Due to the instability of this compound, detailed and consistent quantitative data from its initial discovery period is scarce in the literature. The most concrete data point comes from the Borodin–Hunsdiecker reaction approach.
| Synthetic Method | Starting Material | Reagents | Reported Yield | Reference |
| Borodin–Hunsdiecker Reaction | Indole-3-acetic acid | Red HgO, Br₂ | 28% | [1] |
| Bromination of Indole-3-methanol | Indole-3-methanol | PBr₃ | Unsuccessful | [1] |
| Radical Bromination | 3-Methyl-1H-indole | NBS, AIBN | Unsuccessful | [1] |
Logical Workflow of Synthesis Attempts
The following diagram illustrates the different synthetic routes that have been explored for the preparation of this compound.
Caption: Synthetic pathways explored for this compound.
Conclusion
The discovery and synthesis of this compound present a compelling case study in the challenges of preparing reactive chemical intermediates. The literature reveals that direct and seemingly straightforward synthetic routes are often complicated by the inherent instability of the target molecule. While early methods like the Borodin–Hunsdiecker reaction provided initial access to this compound, the low yields and difficulties in characterization underscored the need for milder and more efficient protocols. Modern approaches often employ in situ generation of this reactive electrophile to avoid its isolation, a strategy that has proven more successful for its application in the synthesis of more complex indole derivatives. For researchers and drug development professionals, understanding the synthetic history of this compound provides valuable insights into the handling of reactive intermediates and the evolution of synthetic strategies to overcome such challenges.
References
Technical Guide: Physicochemical Properties and Synthetic Applications of 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of 3-(bromomethyl)-1H-indole, including its melting point and solubility characteristics. It further details standardized experimental protocols for determining these properties and illustrates a key synthetic application of this versatile reagent.
Physical Properties
This compound is a reactive intermediate pivotal in the synthesis of a wide array of more complex indole derivatives, which are prominent scaffolds in medicinal chemistry. A summary of its key physical properties is provided below.
Data Presentation
| Property | Value | Source |
| Melting Point | 230 °C (with decomposition) | Commercial supplier data |
| Molecular Weight | 210.07 g/mol | PubChem CID 11310326[1] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Solubility | No quantitative data is readily available in the literature. However, qualitative information suggests solubility in organic solvents. For instance, a related compound, 3-(2-bromoethyl)indole, is soluble in chloroform (25 mg/mL) and toluene (2.5%). Furthermore, a derivative of this compound has been successfully crystallized from chloroform, indicating at least moderate solubility in this solvent.[2] It is expected to have limited solubility in water due to the hydrophobic indole ring. | Inferred from related compounds |
Experimental Protocols
Detailed methodologies for the determination of the physical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): To determine an approximate melting range, heat the sample rapidly and observe the temperature at which it melts.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). The recorded melting point should be reported as a range. Given that this compound decomposes at its melting point, observation of charring or darkening of the sample should also be noted.
Solubility Determination
A general protocol for determining the solubility of this compound in various solvents using the shake-flask method is described below. This method is considered the gold standard for thermodynamic solubility measurements.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, DMSO, chloroform)
-
Small, sealable glass vials
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid from the solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.
Synthetic Applications
This compound is a highly reactive and valuable intermediate in organic synthesis, primarily utilized as an electrophile for the alkylation of various nucleophiles. This reactivity stems from the lability of the bromide leaving group, which is activated by the adjacent indole ring system. A common application is the introduction of the indolyl-3-methyl moiety into target molecules, a key step in the synthesis of many biologically active compounds.
Below is a diagram illustrating the general workflow for a nucleophilic substitution reaction using this compound.
Caption: General workflow for the nucleophilic substitution of this compound.
References
An In-depth Technical Guide to the Electrophilic Nature of 3-(Bromomethyl)-1H-indole for Researchers and Drug Development Professionals
Abstract
3-(Bromomethyl)-1H-indole is a pivotal reagent in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its significance stems from the electrophilic character of the bromomethyl group at the C3 position of the indole nucleus. This highly reactive site readily participates in nucleophilic substitution reactions, providing a versatile platform for the introduction of a wide array of functional groups and the construction of complex molecular architectures. This technical guide delves into the core principles governing the electrophilic nature of this compound, offering a comprehensive overview of its synthesis, reactivity, and applications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this valuable synthetic intermediate.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The ability to functionalize the indole ring at specific positions is crucial for the development of new therapeutic agents. This compound serves as a key building block in this endeavor, acting as a potent electrophile for the alkylation of various nucleophiles. The electron-rich nature of the indole ring enhances the leaving group ability of the bromide, making the methylene carbon highly susceptible to nucleophilic attack. This guide will explore the fundamental aspects of its electrophilicity, from synthesis to its application in the creation of diverse molecular entities.
Synthesis of this compound
The synthesis of this compound can be challenging due to its inherent instability, which can lead to dimerization or polymerization. However, several methods have been developed for its preparation, often involving the bromination of 3-methyl-1H-indole or the reduction of indole-3-carboxaldehyde followed by bromination.
Experimental Protocol: Synthesis via Bromination of 3-Methyl-1H-indole
This protocol describes a common method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials:
-
3-Methyl-1H-indole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-indole (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Note: Due to the instability of the product, it is often generated in situ and used immediately in the subsequent reaction step.
Experimental Workflow for the Synthesis of this compound
Physicochemical and Spectroscopic Data
Precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| CAS Number | 50624-64-1 |
| Appearance | Off-white to light brown solid |
| Melting Point | 98-102 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in dichloromethane, THF, acetone |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (br s, 1H, NH), 7.67 (d, J=7.8 Hz, 1H), 7.37 (d, J=8.1 Hz, 1H), 7.25-7.15 (m, 2H), 4.75 (s, 2H, CH₂Br). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.2, 128.5, 123.5, 122.6, 120.3, 111.3, 110.8, 25.1 (CH₂Br). |
| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3055 (aromatic C-H stretch), 1455, 1420 (C=C stretch), 1220 (C-N stretch), 610 (C-Br stretch). |
| Mass Spec. (EI) | m/z (%): 211/209 ([M]⁺, 98/100), 130 ([M-Br]⁺, 85). The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern.[6] |
Electrophilic Reactivity and Reaction Mechanisms
The electrophilic nature of this compound is centered on the methylene carbon atom. The electron-withdrawing inductive effect of the bromine atom, coupled with the ability of the indole ring to stabilize the incipient carbocation-like transition state, renders this position highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, although an SN1-like pathway can be involved under certain conditions, particularly with N-protected indole derivatives.
Reaction Mechanism: SN2 Nucleophilic Substitution
Reactions with Nucleophiles
This compound reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to afford the corresponding 3-substituted indole derivatives.
Table 3: Representative Reactions of this compound with Various Nucleophiles
| Nucleophile (Reagent) | Product | Reaction Conditions | Yield (%) |
| Nitrogen Nucleophiles | |||
| Ammonia (aq. NH₃) | 3-(Aminomethyl)-1H-indole | EtOH, rt, 12h | 75-85 |
| Piperidine | 1-((1H-Indol-3-yl)methyl)piperidine | THF, Et₃N, rt, 6h | 90-95 |
| Sodium azide (NaN₃) | 3-(Azidomethyl)-1H-indole | DMF, rt, 4h | >95 |
| Sulfur Nucleophiles | |||
| Sodium thiophenoxide (PhSNa) | 3-((Phenylthio)methyl)-1H-indole | DMF, rt, 2h | 90-98 |
| Thiourea | S-((1H-Indol-3-yl)methyl)isothiouronium bromide | Acetone, reflux, 3h | 85-95 |
| Carbon Nucleophiles | |||
| Diethyl malonate (NaH, THF) | Diethyl 2-((1H-indol-3-yl)methyl)malonate | THF, 0 °C to rt, 8h | 70-80 |
| Sodium cyanide (NaCN) | (1H-Indol-3-yl)acetonitrile | DMSO, 50 °C, 5h | 80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of the starting material.
Applications in Drug Development
The versatility of this compound as a synthetic intermediate has made it an invaluable tool in drug discovery and development. The ability to readily introduce diverse functionalities at the 3-position of the indole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of Anticancer Agents
Many potent anticancer agents feature a 3-substituted indole core. This compound serves as a key starting material for the synthesis of compounds that target various cellular pathways involved in cancer progression, such as tubulin polymerization and kinase signaling. For example, it can be used to synthesize precursors to compounds that interact with the colchicine binding site on tubulin, thereby inhibiting microtubule formation and inducing apoptosis in cancer cells.
Signaling Pathway: Inhibition of Tubulin Polymerization
Alkylating Agent for Biological Macromolecules
The electrophilic nature of this compound also makes it a potential alkylating agent for nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity can be harnessed for the development of targeted covalent inhibitors or as probes to study biological processes. For instance, the bromomethyl group can react with cysteine or histidine residues in a protein's active site, leading to irreversible inhibition.
Conclusion
This compound is a highly valuable and versatile electrophilic building block in organic synthesis, with significant applications in drug discovery and development. Its reactivity at the C3-methylene position allows for the straightforward introduction of a wide range of substituents, enabling the synthesis of diverse libraries of indole derivatives for biological screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization. This technical guide provides a foundational resource for researchers and scientists to leverage the unique electrophilic properties of this compound in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound | C9H8BrN | CID 11310326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Bromomethyl)-1-methyl-1H-indole | C10H10BrN | CID 20720114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 | Benchchem [benchchem.com]
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological properties of indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to aid in the ongoing research and development of indole-based therapeutics.
Anticancer Activity of Indole Derivatives
Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like tubulin and protein kinases to the modulation of key signaling pathways.[2]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various indole derivatives has been quantified through in vitro cytotoxicity assays against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 1, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [3] |
| MCF-7 (Breast) | 13.2 | [3] | |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | [4] |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | [4] |
| Indolyl Dihydropyrazole (4g) | A-549 (Lung) | 2.32 ± 0.11 | [5] |
| Indole-based Tyrphostin (2a) | MCF-7/Topo (Resistant Breast) | 0.10 | [6] |
| Huh-7 (Hepatocellular) | 0.01-0.04 | [6] | |
| Indole-based Tyrphostin (3a) | MCF-7/Topo (Resistant Breast) | 0.18 | [6] |
| Huh-7 (Hepatocellular) | 0.01-0.04 | [6] | |
| 1,3,4-Oxadiazole-indole conjugate (98, R=2-FC6H4) | MCF-7 (Breast) | 2.42 | [1] |
| 1,3,4-Triazole-indole conjugate (99, R=4-FC6H4) | MCF-7 (Breast) | 3.06 | [1] |
| Indole-3-carbinol | H1299 (Lung) | 449.5 | [1] |
| Dregamine derivative (azine) | L5178Y (Mouse Lymphoma, MDR) | 4.28 ± 0.25 | [7] |
| Indole-based Caffeic Acid Amide (2) | HCT116 (Colon) | 0.34 | [8] |
| Indole Derivative (16) | A549 (Lung), PC3 (Prostate) | Not specified, but potent | [9] |
Key Mechanisms of Anticancer Action
Several indole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple levels. Furthermore, these compounds can suppress the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression levels of key apoptosis-related proteins, such as caspases and Bcl-2 family members.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Antimicrobial Activity of Indole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[10]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of indole derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Indole Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [10] |
| Indole-triazole (3d) | S. aureus | 6.25 | [10] |
| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [11] |
| Indole-triazole (3c) | B. subtilis | 3.125 | [11] |
| Indole-triazole (3d) | MRSA | 3.125 | [10] |
| Indole-triazole (3d) | C. krusei | 3.125 | [10] |
| Indole Diketopiperazine (3b) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39-1.56 | [12] |
| Indole Diketopiperazine (3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39-1.56 | [12] |
| Indole-based Aminoguanidine (4P) | Resistant K. pneumoniae | 4 | [13] |
| Ciprofloxacin-Indole Hybrid (8b) | S. aureus | 0.0625 | [14] |
| 4-Bromo-6-chloroindole | S. aureus | 20-50 | [15] |
| 6-Bromo-4-iodoindole | S. aureus | 20-50 | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity of Indole Derivatives
Indole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and more recently, SARS-CoV-2.[16][17]
Quantitative Data: Antiviral Efficacy
The antiviral activity of indole derivatives is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 3: Antiviral Activity of Indole Derivatives
| Compound/Derivative | Virus | Assay | Value (µM) | Reference |
| Indole Derivative (IV) | HCV | EC50 | 1.16 | [16] |
| Indole Derivative (V) | HCV | EC50 | 0.6 | [16] |
| Indole-based HIV-1 Integrase Inhibitor (II) | HIV-1 | IC50 | 1.4 | [16] |
| Indole-based HIV-1 Inhibitor (I) | HIV-1 | IC50 | 1.4 | [16] |
| Indole Alkaloid (cis-10) | DENV, ZIKV | EC50 | 0.2-12 | [18] |
| Indole Alkaloid (trans-10) | DENV, ZIKV | EC50 | 0.4-2.7 | [18] |
| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 3CLpro | IC50 | 0.25 | [19] |
| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 (VeroE6 cells) | EC50 | 2.8 | [19] |
| 7-azaindole derivative (ASM-7) | SARS-CoV-2 pseudovirus | EC50 | 0.45 | [20] |
| Indolealkylamine (5e) | SARS-CoV-2 (viral entry) | pEC50 | 6.2 | [21] |
| Indolealkylamine (5h) | SARS-CoV-2 (viral entry) | pEC50 | 6.0 | [21] |
| Umifenovir (Arbidol) | SARS-CoV-2 | IC50 | 4.11 | [22] |
| Obatoclax | SARS-CoV-2 | EC50 | 23.2 | [22] |
| Harmine | HSV-2 | EC50 | 1.47 | [23] |
| 9-N-methylharmine | DENV-2 | EC50 | 3.2 ± 0.6 | [23] |
Anti-inflammatory Activity of Indole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24]
Quantitative Data: COX Inhibition and In Vivo Efficacy
Table 4: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative | Target/Model | Activity | Value | Reference |
| Indole-based COX-2 Inhibitor (4b) | COX-2 | IC50 | 0.11 µM | [25] |
| Indole-based COX-2 Inhibitor (4d) | COX-2 | IC50 | 0.17 µM | [25] |
| Indole-based COX-2 Inhibitor (4f) | COX-2 | IC50 | 0.15 µM | [25] |
| Indole Derivative (4b) | Carrageenan-induced paw edema | % Inhibition (6h) | 93.7% | [25] |
| Indole Derivative (4d) | Carrageenan-induced paw edema | % Inhibition (6h) | 85.1% | [25] |
| Indole Derivative (4f) | Carrageenan-induced paw edema | % Inhibition (6h) | 90.7% | [25] |
| Indole-2-one Derivative (4e) | NO production (LPS-stimulated RAW 264.7) | IC50 | 13.51 ± 0.48 µM | [26] |
| Indole-2-one Derivative (9d) | NO production (LPS-stimulated RAW 264.7) | IC50 | 10.03 ± 0.27 µM | [26] |
| Indole-2-one Derivative (4e) | COX-2 | IC50 | 2.35 ± 0.04 µM | [26] |
| Indole-imidazolidine (LPSF/NN-52) | Acetic acid-induced writhing | % Inhibition | 52.1% | [27] |
| Indole-imidazolidine (LPSF/NN-56) | Acetic acid-induced writhing | % Inhibition | 63.1% | [27] |
Mechanism of Action: COX-2 Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the indole derivative or vehicle control orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Neuroprotective Effects of Indole Derivatives
Indole derivatives have shown considerable promise in the field of neuropharmacology, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[28] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key neurotrophic signaling pathways.[29]
Mechanism of Action: Modulation of the BDNF/TrkB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and protects against oxidative stress. Certain indole derivatives, such as 3,3'-diindolylmethane (DIM), have been shown to promote the expression of BDNF and activate the TrkB signaling pathway.
Experimental Protocol: Neurite Outgrowth Assay
This assay is used to assess the potential of compounds to promote the growth of neurites, an essential process for neuronal development and regeneration.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in a suitable medium.
-
Compound Treatment: Treat the cells with the indole derivative at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically included.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Imaging: Capture images of the cells using a microscope.
-
Neurite Length Measurement: Quantify the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.
-
Data Analysis: Compare the average neurite length in the treated groups to the control group.
Conclusion
The indole scaffold represents a remarkably versatile platform for the design and development of new therapeutic agents with a wide array of biological activities. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of indole derivatives in addressing a range of unmet medical needs, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. The detailed experimental protocols provided herein are intended to facilitate further research in this exciting and productive field of medicinal chemistry. Continued exploration of the vast chemical space of indole derivatives, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 13. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 17. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. isfcppharmaspire.com [isfcppharmaspire.com]
- 25. japsonline.com [japsonline.com]
- 26. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Alkylation using 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring is a key strategy for modulating the biological activity of these compounds. N-alkylation of amines with 3-(bromomethyl)-1H-indole is a fundamental transformation that provides access to a diverse range of 3-(indolylmethyl)amine derivatives. These compounds have garnered significant interest due to their wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and neurological agents. This document provides a detailed protocol for the N-alkylation of various amines using this compound, a summary of reaction conditions and yields, and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation: N-Alkylation Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amines with 3-(halomethyl)-1H-indoles. While specific data for this compound with a wide array of amines is not exhaustively compiled in single sources, the presented data is derived from analogous reactions and established protocols for indole N-alkylation.[1][2]
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | Room Temp. | 12 | ~90 |
| 2 | Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85 |
| 3 | Morpholine | NaH | THF | 0 to Room Temp. | 8 | ~88 |
| 4 | Benzylamine | Et₃N | CH₂Cl₂ | Room Temp. | 10 | ~92 |
| 5 | N-Methylaniline | Cs₂CO₃ | DMF | 60 | 5 | ~80 |
| 6 | Aniline | K₂CO₃ | DMF | 80 | 12 | ~75 |
Experimental Protocols
This section details a general and robust protocol for the N-alkylation of a secondary amine with this compound.
Materials and Reagents:
-
This compound
-
Amine (e.g., piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution. If using NaH (1.2 eq), cool the reaction to 0°C before portion-wise addition.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature (or 0°C if using NaH).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (see table above). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If NaH was used, quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0°C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.
Caption: General workflow for N-alkylation.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many 3-substituted indole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Bromomethyl)-1H-indole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Bromomethyl)-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The introduction of a reactive bromomethyl group at the C3 position provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential therapeutic applications. This document outlines the key applications of this compound in medicinal chemistry, provides detailed experimental protocols for its utilization, and presents quantitative data on the biological activities of its derivatives.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, primarily targeting cancer, inflammation, and infectious diseases. Its utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
1. Synthesis of Anticancer Agents:
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action:
-
Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several known tubulin polymerization inhibitors. By functionalizing this compound, novel compounds have been developed that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide have been synthesized and shown to be potent inhibitors of tubulin polymerization.[1]
-
Inhibition of NF-κB Activation: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. 3-(2-Bromoethyl)-indole, a related compound, has been shown to inhibit both basal and induced NF-κB activation, suggesting that derivatives of this compound could be explored for similar activities.[2][3]
-
Glutathione S-Transferase (GST) Inhibition: Some bromo-indole derivatives have exhibited inhibitory effects on glutathione S-transferase (GST) isozymes, which are often overexpressed in cancer cells and contribute to drug resistance.[4][5]
2. Development of Antimicrobial Agents:
The indole scaffold is present in many natural and synthetic compounds with antimicrobial properties. Halogenated indoles, in particular, have shown promising antibacterial and antifungal activities.[6] While specific examples using this compound are less detailed in the provided results, the general importance of halogenated indoles in this area suggests its potential as a starting material for novel antimicrobial agents.[6]
3. Anti-inflammatory Applications:
Given the role of NF-κB in inflammation, inhibitors derived from this compound could also serve as anti-inflammatory agents.[2][3] The synthesis of molecules that modulate inflammatory pathways is a key area of research where this scaffold can be utilized.
Quantitative Data
The following tables summarize the quantitative biological data for various derivatives synthesized from or related to this compound.
Table 1: Anticancer Activity of Indole Derivatives
| Compound ID | Cancer Cell Line | Biological Activity | IC50 / EC50 (µM) | Reference |
| Compound 7d¹ | HeLa | Antiproliferative | 0.52 | [1] |
| MCF-7 | Antiproliferative | 0.34 | [1] | |
| HT-29 | Antiproliferative | 0.86 | [1] | |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 | Growth Inhibition | 12.5 | [2][3] |
| HCT116 | Growth Inhibition | 5 | [2][3] | |
| 3-bromo-1-ethyl-1H-indole (BEI) | LnCap | Cytotoxicity | 248.15 | [4] |
| HepG2 | Cytotoxicity | 139.81 | [4] | |
| Caco-2 | Cytotoxicity | 164.72 | [4] |
¹ N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative
Experimental Protocols
Protocol 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (A Representative Protocol)
This protocol is a representative example of how this compound can be utilized to synthesize biologically active molecules, in this case, potential tubulin polymerization inhibitors.[1]
Step 1: Synthesis of 3-(bromomethyl)-1-methyl-1H-indole
-
Materials: 1-methyl-1H-indole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure:
-
Dissolve 1-methyl-1H-indole in dry CCl4 in a round-bottom flask.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with CCl4.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield 3-(bromomethyl)-1-methyl-1H-indole.
-
Step 2: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine
-
Materials: 3-(bromomethyl)-1-methyl-1H-indole, 3,4,5-trimethoxyaniline, Potassium carbonate (K2CO3), Acetonitrile (CH3CN).
-
Procedure:
-
To a solution of 3,4,5-trimethoxyaniline in acetonitrile, add potassium carbonate.
-
Add a solution of 3-(bromomethyl)-1-methyl-1H-indole in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Step 3: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (e.g., Compound 7d)
-
Materials: N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine, 2-(1H-pyrazol-1-yl)acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine, 2-(1H-pyrazol-1-yl)acetic acid, and DMAP in dichloromethane.
-
Add EDCI to the mixture and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized indole derivatives on cancer cell lines.[4][5]
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7, HT-29), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the application of this compound derivatives.
Caption: Synthetic utility of this compound.
Caption: Inhibition of tubulin polymerization by indole derivatives.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Indoles Using 3-(Bromomethyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of functionalized indoles utilizing the versatile starting material, 3-(bromomethyl)-1H-indole. This reagent serves as a key building block for introducing diverse functionalities at the C3-position of the indole scaffold, a privileged structure in numerous biologically active compounds and pharmaceuticals. The protocols outlined below cover nucleophilic substitution reactions with a range of heteroatomic and carbon-based nucleophiles.
Introduction
The indole nucleus is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant therapeutic potential. Consequently, the development of efficient synthetic methodologies for the regioselective functionalization of the indole ring is of paramount importance in medicinal chemistry and drug discovery. This compound is a highly reactive and valuable intermediate that readily undergoes nucleophilic substitution, providing a straightforward entry into a wide array of 3-substituted indole derivatives. However, its inherent instability necessitates carefully controlled reaction conditions to achieve optimal yields and minimize the formation of undesired byproducts, such as the dimer, gramine, or oligomers.
Synthetic Applications Overview
The primary synthetic utility of this compound lies in its reactivity as an electrophile in SN2 reactions. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds at the 3-position of the indole ring. The general reaction scheme is depicted below:
Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1H-indole is a valuable and highly reactive building block in synthetic organic chemistry, particularly in the construction of a diverse array of 3-substituted indole derivatives. The indole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The C3-bromomethyl group serves as a potent electrophilic handle, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This reactivity allows for the facile introduction of various functional groups at the 3-position of the indole ring, enabling the synthesis of libraries of compounds for drug discovery and development.
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with nitrogen, oxygen, sulfur, and carbon-based nucleophiles.
Synthesis of this compound
The synthesis of this compound is challenging due to the high reactivity and instability of the product, which can readily undergo self-condensation or polymerization, especially under harsh conditions. While several methods have been reported, including the bromination of indole-3-acetic acid via the Borodin-Hunsdiecker reaction, these often suffer from low yields and difficult purification.
A more reliable approach involves the bromination of indole-3-methanol. However, direct bromination with reagents like phosphorus tribromide (PBr₃) can be problematic due to the compound's instability[1]. A milder and more controlled method utilizes triphenylphosphine and N-bromosuccinimide (NBS) in an Appel-type reaction. Due to the instability of the product, in situ generation and immediate use in a subsequent nucleophilic substitution step, often facilitated by microflow technology, has been shown to be a highly effective strategy to avoid dimerization and oligomerization[1].
For the purpose of these protocols, it is assumed that this compound is either freshly prepared and used immediately or generated in situ. A general protocol for its preparation from indole-3-methanol is provided below.
Protocol 1: Synthesis of this compound from Indole-3-methanol
Materials:
-
Indole-3-methanol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve indole-3-methanol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The resulting solution containing this compound is typically used immediately in the subsequent nucleophilic substitution step without isolation. The primary byproduct, triphenylphosphine oxide, can often be removed during the workup of the subsequent reaction.
General Reaction Pathway
The nucleophilic substitution on this compound generally proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.
Caption: General SN2 reaction of this compound with a nucleophile.
Nucleophilic Substitution with N-Nucleophiles
The reaction of this compound with primary and secondary amines provides a straightforward route to 3-(aminomethyl)-1H-indoles, which are precursors to tryptamines and other biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the HBr byproduct.
Table 1: Reaction Conditions for N-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ (2.0) | Acetonitrile | RT | 12 | 85-95 | General |
| Piperidine | Et₃N (2.0) | THF | RT | 8 | 80-90 | General |
| Diethylamine | NaHCO₃ (sat. aq.) | DCM/H₂O | RT | 12 | 75-85 | General |
| Aniline | Pyridine (solvent) | Pyridine | 60 | 24 | 50-60 | General |
Protocol 2: Synthesis of 3-(Morpholinomethyl)-1H-indole
Materials:
-
This compound (in situ solution from Protocol 1 or isolated)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
To a solution of freshly prepared this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add morpholine (1.2 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-(morpholinomethyl)-1H-indole.
Nucleophilic Substitution with S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles for reaction with this compound, leading to the formation of 3-(thiomethyl)-1H-indole derivatives. These reactions are typically fast and high-yielding.
Table 2: Reaction Conditions for S-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaH (1.1) | THF | 0 to RT | 2 | >90 | General |
| Sodium thiomethoxide | - | DMF | RT | 1 | >95 | General |
| L-Cysteine | NaHCO₃ (aq) | DMF/H₂O | RT | 4 | 80-90 | General |
Protocol 3: Synthesis of 3-((Phenylthio)methyl)-1H-indole
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of thiophenol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Nucleophilic Substitution with O-Nucleophiles
Alcohols and phenols can be used as nucleophiles to form 3-(alkoxymethyl)- and 3-(phenoxymethyl)-1H-indoles, respectively. These reactions often require a strong base to deprotonate the oxygen nucleophile.
Table 3: Reaction Conditions for O-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium ethoxide | - | Ethanol | Reflux | 6 | 70-80 | General |
| Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 60-70 | General |
| Benzyl alcohol | NaH (1.2) | DMF | RT | 8 | 75-85 | General |
Protocol 4: Synthesis of 3-(Phenoxymethyl)-1H-indole
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.1 eq) in acetone.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate, wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes).
Nucleophilic Substitution with C-Nucleophiles
Carbanions, such as those derived from malonic esters and other active methylene compounds, are effective nucleophiles for forming new carbon-carbon bonds at the C3-methyl position of indole. These reactions are crucial for extending the carbon skeleton.
Table 4: Reaction Conditions for C-Alkylation
| Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | NaH (1.2) | THF | 0 to RT | 4 | 80-90 | General |
| Ethyl acetoacetate | NaOEt (1.1) | Ethanol | Reflux | 6 | 70-80 | General |
| Sodium cyanide | - | DMSO | 50 | 3 | 85-95 | General |
Protocol 5: Synthesis of Diethyl 2-((1H-indol-3-yl)methyl)malonate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add diethyl malonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Experimental Workflows
Caption: A typical experimental workflow for the synthesis and subsequent nucleophilic substitution of this compound.
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of 3-substituted indole derivatives. The high reactivity of this compound makes it a versatile intermediate, although its instability necessitates careful handling and often in situ usage. By selecting the appropriate nucleophile and reaction conditions, a vast chemical space of indole-based compounds can be accessed for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate and nucleophile to achieve the best results.
References
Application Notes and Protocols for the Synthesis of CysLT1 Antagonists Utilizing an Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of indole-based Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists. The provided protocols and data are intended to guide researchers in the development of novel therapeutics targeting inflammatory conditions such as asthma and allergic rhinitis.
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases.[1] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor mediating many of the key pathological responses, including bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[2][3] Consequently, the development of selective CysLT1 receptor antagonists has been a major focus of drug discovery, leading to the successful launch of drugs like montelukast, zafirlukast, and pranlukast.[1][4]
Recent research has identified a novel class of potent and selective CysLT1 antagonists based on a 3-substituted-1H-indole-2-carboxylic acid scaffold.[1] These compounds have demonstrated significantly higher potency than existing treatments in in-vitro assays. This document outlines the synthesis of these promising compounds, with a focus on the practical application of key chemical transformations. While the direct use of 3-(bromomethyl)-1H-indole as a starting material is not the most direct published route to these specific potent antagonists, a plausible synthetic pathway is detailed below, commencing with the preparation of a key indole-3-carboxaldehyde intermediate.
Quantitative Data: In-Vitro Activity of Indole-Based CysLT1 Antagonists
The following table summarizes the in-vitro antagonist activity of a series of 3-substituted-1H-indole-2-carboxylic acid derivatives against the CysLT1 receptor. The data is presented as the half-maximal inhibitory concentration (IC50), providing a clear comparison of the potency of different structural modifications.
| Compound ID | R Group on Indole Ring | Linker Moiety | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |
| 1 | 4,6-diCl | Ester | 0.66 ± 0.19 | >100 | [1] |
| 2 | H | Ester | 0.12 ± 0.02 | >100 | [1] |
| 3 | 4,6-diCl, no COOH | Ester | 31 ± 13 | >100 | [1] |
| 17a | 4,6-diCl | Amide | 0.29 ± 0.14 | >100 | [1] |
| 17b | H | Amide | 0.0090 ± 0.0043 | 58 ± 26 | [1] |
| 19b | H | Amide (saturated linker) | 0.035 ± 0.005 | 23 ± 1 | [1] |
| 21b | H | Amide (reduced linker) | 0.058 ± 0.014 | 50 ± 18 | [1] |
| 17k | 7-methoxy | Amide | 0.0059 ± 0.0011 | 15 ± 4 | [1] |
CysLT1 Receptor Signaling Pathway
Activation of the CysLT1 receptor by its endogenous ligand, leukotriene D4 (LTD4), initiates a signaling cascade that leads to various physiological responses associated with inflammation and allergic reactions. The receptor primarily couples to Gq/11 and Gi/Go proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. This signaling cascade can also activate transcription factors such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory genes.
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe a plausible synthetic route to a potent indole-based CysLT1 antagonist, based on established chemical transformations. The synthesis involves the initial preparation of a key intermediate, 7-methoxy-1H-indole-3-carbaldehyde, followed by a series of reactions to construct the final molecule.
Synthesis Workflow
Caption: Synthetic Workflow for an Indole-based CysLT1 Antagonist.
Detailed Methodologies
Step 1: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
Materials: 7-Methoxy-1H-indole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.5 eq.) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-methoxy-1H-indole (1.0 eq.) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-methoxy-1H-indole-3-carbaldehyde.
-
Step 2: Synthesis of tert-Butyl (E)-3-(7-methoxy-1H-indol-3-yl)acrylate (Wittig-type Olefination)
-
Materials: 7-Methoxy-1H-indole-3-carbaldehyde, tert-Butyl (triphenylphosphoranylidene)acetate, Toluene.
-
Procedure:
-
Dissolve 7-methoxy-1H-indole-3-carbaldehyde (1.0 eq.) and tert-butyl (triphenylphosphoranylidene)acetate (1.1 eq.) in toluene.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield tert-butyl (E)-3-(7-methoxy-1H-indol-3-yl)acrylate.
-
Step 3: Synthesis of (E)-3-(7-Methoxy-1H-indol-3-yl)acrylic acid (Deprotection)
-
Materials: tert-Butyl (E)-3-(7-methoxy-1H-indol-3-yl)acrylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl (E)-3-(7-methoxy-1H-indol-3-yl)acrylate (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product, which can be used in the next step without further purification.
-
Step 4: Synthesis of the Final CysLT1 Antagonist (Amide Coupling)
-
Materials: (E)-3-(7-Methoxy-1H-indol-3-yl)acrylic acid, (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of (E)-3-(7-methoxy-1H-indol-3-yl)acrylic acid (1.0 eq.) in DMF, add EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final CysLT1 antagonist.
-
These protocols provide a solid foundation for the synthesis of novel and potent indole-based CysLT1 antagonists. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. The high potency of these compounds makes them exciting candidates for further preclinical and clinical development in the treatment of inflammatory and allergic diseases.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Antiasthmatic drugs targeting the cysteinyl leukotriene receptor 1 alleviate central nervous system inflammatory cell infiltration and pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Large-Scale Synthesis of 3-(bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-(bromomethyl)-1H-indole, a critical building block in the development of various pharmaceutical agents. The synthesis is based on the radical-initiated benzylic bromination of 3-methylindole (skatole) using N-bromosuccinimide (NBS). This application note includes a comprehensive experimental protocol, a summary of quantitative data, safety precautions, and a visual workflow diagram to ensure successful and safe execution of the synthesis on a preparatory scale.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including potential anticancer agents and other therapeutic molecules. Its reactivity makes it a versatile synthon for introducing the indole-3-methyl moiety into larger molecular frameworks. The protocol described herein outlines a robust and scalable method for its preparation from the readily available starting material, 3-methylindole. The regiospecificity of the bromination is controlled by utilizing a radical initiator, which favors substitution on the methyl group over the indole ring.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantities and yields for the large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Methylindole (Skatole) | 100 g (0.762 mol) | Starting material |
| N-Bromosuccinimide (NBS) | 149 g (0.838 mol) | 1.1 equivalents |
| Azobisisobutyronitrile (AIBN) | 2.5 g (0.015 mol) | Radical initiator, 2 mol% |
| Solvent | ||
| Acetonitrile | 2 L | Anhydrous grade recommended |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 82°C) | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Product | ||
| Theoretical Yield | 160 g | |
| Expected Yield | 120-136 g (75-85%) | Based on literature for similar reactions |
| Purity | >95% | After recrystallization |
Experimental Protocol
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Heating mantle with a temperature controller
-
Large filtration funnel and flask
-
Rotary evaporator
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
Reagents:
-
3-Methylindole (Skatole)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (anhydrous)
-
Toluene (for recrystallization)
-
Hexane (for washing)
Procedure:
-
Reaction Setup:
-
Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a stopper in a well-ventilated fume hood.
-
Ensure all glassware is dry.
-
-
Charging Reactants:
-
To the flask, add 3-methylindole (100 g, 0.762 mol) and acetonitrile (2 L).
-
Stir the mixture until the 3-methylindole is completely dissolved.
-
-
Initiation and Reaction:
-
Add N-bromosuccinimide (149 g, 0.838 mol) and azobisisobutyronitrile (AIBN) (2.5 g, 0.015 mol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82°C) using the heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.
-
Filter the mixture through a filtration funnel to remove the succinimide precipitate.
-
Wash the collected solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot toluene.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold hexane to remove any residual toluene.
-
Dry the purified this compound under vacuum.
-
Storage:
-
This compound is sensitive to light and moisture and can be unstable. Store the purified product in an airtight, amber-colored container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a fume hood and wear appropriate PPE. Avoid inhalation of dust and contact with skin and eyes. Reactions involving NBS can be exothermic, especially on a large scale, and should be carefully monitored.[2]
-
Acetonitrile: Acetonitrile is flammable and toxic. Handle it in a well-ventilated area.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly.
-
General: This reaction should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis of this compound.
References
Troubleshooting & Optimization
stability and storage conditions for 3-(bromomethyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 3-(bromomethyl)-1H-indole, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under controlled conditions. The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] It is also recommended to use cold-chain transportation to maintain its quality upon arrival.
Q2: How stable is this compound to light and moisture?
A2: While specific photostability and hydrolysis data for this compound are not extensively published, indole derivatives are generally known to be sensitive to light.[2] Therefore, it is best practice to protect the compound from light by storing it in an amber vial or a light-blocking container. The bromomethyl group is susceptible to hydrolysis, so exposure to moisture should be minimized.
Q3: What are the main safety precautions to take when handling this compound?
A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Q4: What are the common impurities found in this compound?
A4: Common impurities may include starting materials from the synthesis, such as indole, or byproducts from decomposition, such as 3-(hydroxymethyl)-1H-indole or bis(1H-indol-3-yl)methane. Impurities can arise from improper handling or storage.
Stability and Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions and potential consequences of deviation.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 2-8°C | Higher temperatures can accelerate decomposition, leading to the formation of impurities. |
| Atmosphere | Inert (Argon, Nitrogen) | The compound can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation. |
| Light | Protect from light (Amber vial) | Indole compounds are often light-sensitive and can discolor or decompose upon exposure to UV or visible light. |
| Moisture | Store in a dry environment | The bromomethyl group is susceptible to hydrolysis, which would convert the compound to 3-(hydroxymethyl)-1H-indole. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield in alkylation reactions | 1. Degraded this compound: The reagent may have decomposed due to improper storage. 2. Presence of moisture: Water in the reaction solvent or on glassware can hydrolyze the starting material. 3. Incorrect base or reaction conditions: The chosen base may not be strong enough to deprotonate the nucleophile, or the temperature may be too low. | 1. Use a fresh batch of this compound or purify the existing stock. 2. Ensure all solvents are anhydrous and glassware is flame-dried before use. Conduct the reaction under an inert atmosphere. 3. Consider using a stronger base (e.g., NaH) and optimizing the reaction temperature. |
| Formation of multiple products | 1. Di-alkylation: The product of the initial alkylation may react further with this compound. 2. N- vs. C-alkylation: For certain nucleophiles, both N- and C-alkylation of the indole ring can occur. 3. Side reactions of the indole nucleus: The indole ring itself can undergo reactions under certain conditions. | 1. Use a stoichiometric amount or a slight excess of the nucleophile. Add the this compound solution slowly to the reaction mixture. 2. The choice of solvent and counter-ion can influence the selectivity. A thorough literature search for similar substrates is recommended. 3. Protect the indole nitrogen with a suitable protecting group if it is not the desired reaction site. |
| Difficulty in purifying the product | 1. Presence of polar impurities: Decomposition products like 3-(hydroxymethyl)-1H-indole can be highly polar. 2. Streaking on TLC or column chromatography: This can be due to the basicity of the product or impurities. | 1. An aqueous workup can help remove highly polar impurities. 2. Add a small amount of a neutralizer (e.g., a few drops of triethylamine) to the chromatography solvent system. |
| Starting material remains unreacted | 1. Insufficient activation of the nucleophile: The nucleophile may not be sufficiently deprotonated. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Ensure the base is added correctly and allowed enough time to react with the nucleophile before adding the electrophile. 2. Gradually increase the reaction temperature and monitor the progress by TLC. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol provides a general guideline for the N-alkylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH for less nucleophilic amines)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.2-2.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the amine solution at 0°C or room temperature, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Crude 3-(Bromomethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-(bromomethyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for the purification of crude this compound are column chromatography and recrystallization. Column chromatography is effective for separating the product from a wide range of impurities, while recrystallization is useful for obtaining highly pure crystalline material, provided a suitable solvent is found.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as indole-3-methanol.
-
Over-reacted products: Including di- or tri-brominated indole species.
-
Side products: Such as dimers or oligomers formed due to the high reactivity of the bromomethyl group.
-
Reagents and byproducts: For instance, residual phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) and succinimide.
Q3: My purified this compound is unstable and decomposes over time. How can I improve its stability?
A3: this compound is known to be unstable, primarily due to the reactive bromomethyl group which can lead to dimerization or oligomerization.[1] To enhance stability, it is crucial to:
-
Store the purified compound at low temperatures (2-8°C is recommended).
-
Protect it from light and moisture.
-
Use the purified material as quickly as possible in the subsequent reaction step.
-
Consider converting it to a more stable derivative if long-term storage is necessary.
Q4: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A4: A common solvent system for the TLC analysis of indole derivatives is a mixture of a nonpolar and a polar solvent. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.5) for the product. For example, a 4:1 to 2:1 mixture of hexanes:ethyl acetate can be a good starting point. Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable reagent like potassium permanganate.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar or nonpolar for the chosen eluent. | Optimize the eluent system using TLC. Start with a low polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. |
| Product decomposition on silica gel. | This compound can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a small amount of a suitable base (e.g., triethylamine) mixed in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Co-elution with impurities. | If impurities have similar polarity, a very slow gradient elution or even isocratic elution with an optimized solvent mixture might be necessary. Ensure proper packing of the column to improve resolution. |
| Product is highly soluble in the eluent and elutes too quickly. | Use a less polar eluent system to increase the retention of the product on the column. |
Issue 2: Difficulty in Inducing Crystallization During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| Solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| Absence of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
| Inappropriate solvent system. | The product may be too soluble in the chosen solvent even at low temperatures. Perform a solvent screen to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Preparation:
- Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
- Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
2. Loading:
- Carefully load the dissolved crude product onto the top of the silica gel column.
3. Elution:
- Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the product. The optimal gradient should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.
1. Solvent Selection:
- Perform a solvent screen to identify a suitable solvent or solvent mixture. Potential solvents for brominated indoles include methanol, ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[2]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Column Chromatography | 60-80 | >95 | 70-90 | Effective for removing a wide range of impurities. Yield can be optimized with careful technique. |
| Recrystallization | >80 | >98 | 50-80 | Best for achieving high purity. Yield is highly dependent on the choice of solvent and the solubility profile of the compound. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for failed reactions with 3-(bromomethyl)-1H-indole
Welcome to the technical support center for 3-(bromomethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using this compound?
A1: The primary cause of low yields is the inherent instability of this compound. This compound is highly susceptible to self-reaction, leading to dimerization and oligomerization, which consumes the starting material and complicates purification.
Q2: What are the common side products observed in reactions with this compound?
A2: The most common side products are dimers and oligomers of this compound. Additionally, if the indole nitrogen is deprotonated, competitive C3-alkylation of the resulting indolate anion can occur, leading to undesired isomers.[1]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to control the reaction conditions carefully. This includes using a suitable base and solvent, maintaining a low reaction temperature, and ensuring the rapid consumption of this compound as it is added to the reaction mixture.
Q4: Is it necessary to use anhydrous conditions for reactions with this compound?
A4: Yes, using anhydrous solvents and reagents is highly recommended. The presence of water can lead to the hydrolysis of this compound to the corresponding alcohol, 3-(hydroxymethyl)-1H-indole, further reducing the yield of the desired product.
Troubleshooting Guide for Failed Reactions
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of my desired product. What are the potential causes and how can I resolve this?
Possible Causes & Solutions:
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Decomposition of this compound: This is the most likely culprit. The reagent is prone to self-condensation.
-
Solution: Add the this compound solution slowly to the reaction mixture containing the nucleophile and base, ensuring it reacts as it is added. Consider using a syringe pump for controlled addition.
-
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Inappropriate Base: The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete reaction.
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Solution: For N-alkylation of indoles or other nitrogen nucleophiles, sodium hydride (NaH) is a common choice.[2] For less acidic nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more suitable.
-
-
Incorrect Solvent: The solvent can significantly influence the reaction rate and selectivity.
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Solution: Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation reactions as they help to dissolve the reactants and intermediates.[2]
-
-
Low Reaction Temperature: While low temperatures are generally recommended to control side reactions, the reaction may not proceed if the temperature is too low.
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress by TLC or LC-MS.
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Issue 2: Formation of Multiple Products
Question: My reaction mixture shows multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can I improve the selectivity?
Possible Causes & Solutions:
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Dimerization/Oligomerization: As mentioned, this is a major side reaction.
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Solution: In addition to slow addition, using a higher concentration of the nucleophile relative to this compound can favor the desired reaction.
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C3-Alkylation: If your nucleophile is an indole derivative, C3-alkylation can compete with N-alkylation.[1]
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Solution: The choice of base and solvent can influence the N/C-alkylation ratio. Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation.
-
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Reaction with Solvent: Some solvents can react with this compound, especially under basic conditions.
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Solution: Choose an inert solvent that is not susceptible to alkylation.
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Quantitative Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of N-alkylation reactions with indole derivatives, which can be extrapolated to reactions with this compound.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzyl Bromide | NaH | DMF | Room Temp | 1 | ~84 | [3] |
| Indole | Piperidine/DCM | NaH | DMF/DCM | 50 | 2 | Good to Excellent | [1] |
| 3-(piperidin-3-yl)-1H-indole | (S)-II | K₂CO₃ | CH₃CN | 45 | 24 | - | [4] |
| Indazole | n-pentyl bromide | NaH | THF | Room Temp | - | >99 (N-1 selectivity) | [2] |
| Indazole | n-pentyl bromide | K₂CO₃ | DMF | Room Temp | - | Low N-1 selectivity | [2] |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with this compound
This protocol provides a general procedure for the reaction of a secondary amine (e.g., piperidine) with this compound.
Materials:
-
This compound
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Secondary amine (e.g., piperidine)
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (TEA)
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Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.2 equivalents) and dissolve it in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add NaH (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.
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In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
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Cool the amine solution back to 0 °C and add the this compound solution dropwise over 30-60 minutes using a syringe pump.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
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Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for a typical reaction with this compound.
Caption: Troubleshooting logic for failed reactions.
Caption: Reaction pathway showing desired reaction and major side reaction.
References
Technical Support Center: Enhancing the Solubility of 3-(Bromomethyl)-1H-indole in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-(bromomethyl)-1H-indole in organic solvents. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the principles of "like dissolves like," this compound, a moderately polar molecule, is expected to be sparingly soluble in non-polar solvents and more soluble in polar aprotic and polar protic organic solvents. While specific quantitative data for this compound is limited, qualitative information for the parent compound, indole, and its derivatives suggests good solubility in solvents such as chloroform, methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1]
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following:
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Solvent Polarity: Ensure the polarity of your solvent is appropriate. Non-polar solvents like hexanes or toluene are generally poor choices.
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Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your this compound.
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Sonication: Gentle sonication can help break up solid aggregates and facilitate dissolution.
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Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution. However, be mindful of the compound's stability, as indole derivatives can be sensitive to heat.
Q3: My this compound appears to be degrading in solution. What could be the cause and how can I prevent it?
This compound can be susceptible to degradation, particularly under certain conditions. The bromomethyl group is reactive and can be prone to hydrolysis or reaction with nucleophilic solvents.
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Storage: Store the solid compound under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[2][3]
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Solvent Choice: Use anhydrous solvents whenever possible to prevent hydrolysis of the bromomethyl group.
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Light and Air Exposure: Protect solutions from light and air, as indole rings can be susceptible to oxidation.
Q4: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent system is a common and effective technique to enhance solubility. A small amount of a highly polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be added to a less polar solvent to increase the overall solvating power of the mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve, even with heating and sonication. | The solvent is not polar enough. | Switch to a more polar solvent. Consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, or methanol. |
| A precipitate forms after the initial dissolution. | The solution is supersaturated and has cooled, or the compound is degrading to a less soluble species. | Gently warm the solution to redissolve the precipitate. If it persists, consider if degradation is occurring. Prepare fresh solutions for immediate use. |
| The solution has changed color (e.g., turned yellow or brown). | The compound may be degrading due to exposure to air, light, or reactive impurities in the solvent. | Use fresh, high-purity, and anhydrous solvents. Prepare solutions under an inert atmosphere and protect them from light. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations, or it may be degrading in the assay medium. | Confirm complete dissolution before use. If using a stock solution in an organic solvent, ensure proper mixing when diluting into aqueous buffers to avoid precipitation. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in a range of organic solvents.
Methodology:
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Add approximately 10 mg of this compound to a series of clean, dry test tubes.
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To each tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, DMSO).
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Vortex each tube vigorously for 30 seconds at room temperature.
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Visually inspect for complete dissolution. If not fully dissolved, gently warm the tube and vortex again.
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Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.
Methodology:
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Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the solution to stand undisturbed for at least 24 hours at the same temperature to allow undissolved solids to settle.
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Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
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Quantify the concentration of this compound in the diluted sample.
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Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility Data Summary
| Solvent | Polarity Index | Predicted Qualitative Solubility |
| Hexane | 0.1 | Insoluble |
| Toluene | 2.4 | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Ethyl Acetate | 4.4 | Soluble |
| Acetone | 5.1 | Soluble |
| Methanol | 5.1 | Soluble |
| Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
work-up procedures to remove impurities from 3-(bromomethyl)-1H-indole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-1H-indole. It addresses common issues encountered during the work-up and purification of this compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product After Work-up | Hydrolysis of the Product: this compound is sensitive to water and can hydrolyze to 3-(hydroxymethyl)-1H-indole, especially under basic or prolonged aqueous conditions. | - Minimize contact with water during the work-up. - Use anhydrous solvents and drying agents. - Perform aqueous washes quickly and at low temperatures. - Avoid strongly basic washing solutions. A dilute solution of sodium bicarbonate can be used to neutralize acid, but contact time should be minimal. |
| Formation of Bis(indolyl)methane Derivatives: The highly reactive this compound can react with unreacted indole starting material or another molecule of the product to form dimeric or polymeric impurities. | - Ensure complete consumption of the starting indole. - Add the brominating agent slowly and at a low temperature to control the reaction rate. - Use a slight excess of the brominating agent. | |
| Oily or Gummy Product Instead of a Solid | Presence of Solvent Residues: Incomplete removal of reaction or extraction solvents. | - Dry the product under high vacuum for an extended period. - Consider a solvent swap by dissolving the oil in a small amount of a low-boiling point solvent (like dichloromethane) and re-evaporating. |
| Mixture of Product and Impurities: The product may not crystallize due to the presence of impurities that act as crystallization inhibitors. | - Purify the crude product using column chromatography. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes or pentane) to induce crystallization of the desired product. | |
| Product Discoloration (Pink, Purple, or Brown) | Air Oxidation: Indole derivatives are susceptible to air oxidation, which can lead to colored impurities. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Store the purified product under an inert atmosphere and protected from light. - Use degassed solvents for chromatography and recrystallization. |
| Multiple Spots on TLC After Column Chromatography | Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of the product from impurities. | - Optimize the solvent system for column chromatography using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve good separation between the product spot and impurity spots. - Consider using a different solvent system, for example, dichloromethane/hexanes. |
| Column Overloading: Loading too much crude material onto the column can lead to poor separation. | - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities include:
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Unreacted Starting Material: Such as 1H-indole.
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3,3'-Bis(indolyl)methane: Formed from the reaction of this compound with another molecule of indole.
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3-(Hydroxymethyl)-1H-indole: Resulting from the hydrolysis of the product during aqueous work-up.
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Oxidation Products: Various colored impurities arising from the air sensitivity of indoles.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable mobile phase, such as hexanes/ethyl acetate (e.g., 4:1 v/v), to monitor the separation. The product and impurities can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.
Q3: My purified this compound is unstable and decomposes upon storage. How can I improve its stability?
A3: this compound is known to be unstable. For improved stability:
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Store the compound at low temperatures (-20°C is recommended).
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Store under an inert atmosphere (argon or nitrogen).
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Protect from light.
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For long-term storage, consider converting it to a more stable derivative if the experimental design allows.
Q4: Can I use a different purification technique instead of column chromatography?
A4: Recrystallization can be an effective purification method if the impurity profile is suitable. Solvents such as a mixture of dichloromethane and hexanes, or methanol, may be effective. However, column chromatography is generally more versatile for removing a wider range of impurities.
Experimental Protocols
General Aqueous Work-up Procedure
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Upon completion of the reaction, cool the reaction mixture to room temperature.
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If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
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Dissolve the residue in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with:
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A saturated aqueous solution of sodium bicarbonate (to neutralize any acid). Perform this wash quickly to minimize product hydrolysis.
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Water.
-
A saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
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-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
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Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexanes/ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Impurities and Their Typical TLC Retention Factors (Rf)
| Compound | Structure | Typical Rf Value (Hexanes/EtOAc 4:1) |
| 1H-Indole (Starting Material) | C1=CC=C2C(=C1)C=CN2 | ~0.5 |
| This compound (Product) | C1=CC=C2C(=C1)C(=CN2)CBr | ~0.4 |
| 3,3'-Bis(indolyl)methane | C1=CC=C2C(=C1)C(=CN2)CC3=CNC4=CC=CC=C43 | ~0.3 |
| 3-(Hydroxymethyl)-1H-indole | C1=CC=C2C(=C1)C(=CN2)CO | ~0.2 |
Note: Rf values are approximate and can vary depending on the exact TLC conditions (plate, temperature, etc.).
Visualizations
Technical Support Center: Addressing Photodegradation of Brominated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing the photodegradation of brominated indole compounds during experimental work. The information is presented in a question-and-answer format to directly address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of a brominated indole compound is changing color (e.g., turning yellow/brown) upon exposure to ambient light. What is happening?
A1: Color change is a strong indicator of photodegradation. The indole ring system is known to be susceptible to photo-oxidation, and the presence of a bromine substituent can influence the degradation pathways. Upon absorption of light, especially UV radiation, the compound can undergo a series of reactions, including oxidation and polymerization, leading to the formation of colored byproducts. It is crucial to minimize light exposure to maintain the integrity of your compound.
Q2: What are the primary factors that influence the rate of photodegradation of brominated indole compounds?
A2: Several factors can significantly impact the rate of photodegradation:
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Wavelength and Intensity of Light: UV radiation is generally more damaging than visible light due to its higher energy. The rate of degradation is also dependent on the intensity of the light source.
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Solvent: The polarity and chemical nature of the solvent can influence the stability of the compound and the photodegradation mechanism. For example, halogenated solvents may participate in radical reactions.
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Presence of Oxygen: Molecular oxygen can participate in photo-oxidative pathways, leading to the formation of oxidized degradation products.
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pH of the Solution: The pH can affect the stability of the indole ring and the overall reaction kinetics.
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Concentration of the Compound: At higher concentrations, intermolecular reactions and self-sensitization can occur, potentially altering the degradation profile.
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Presence of Photosensitizers or Quenchers: Other molecules in the solution can absorb light and transfer energy to the brominated indole (photosensitization) or deactivate its excited state (quenching), thus accelerating or inhibiting degradation.
Q3: How can I minimize photodegradation of my brominated indole compounds during routine experiments and storage?
A3: To mitigate photodegradation, the following precautions are recommended:
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Work in a Light-Controlled Environment: Whenever possible, perform experimental manipulations in a dark room or under amber or red light to filter out UV and blue wavelengths.
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Use Amber Glassware or Light-Blocking Containers: Store stock solutions and samples in amber vials or wrap containers with aluminum foil to prevent light exposure.
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Degas Solvents: To minimize photo-oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
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Control Temperature: Store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to slow down degradation kinetics.
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Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution can help to quench radical-mediated degradation pathways. However, compatibility with your experimental system must be verified.
Q4: What are the likely photodegradation pathways for brominated indole compounds?
A4: While specific pathways are compound-dependent, a likely primary photodegradation step for brominated indoles is the homolytic cleavage of the carbon-bromine (C-Br) bond upon absorption of UV light. This generates an indolyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including:
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Hydrogen Abstraction: The indolyl radical can abstract a hydrogen atom from the solvent or another molecule to form the corresponding debrominated indole.
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Dimerization: Two indolyl radicals can combine to form dimeric products.
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Reaction with Oxygen: In the presence of oxygen, the indolyl radical can react to form peroxy radicals, leading to a cascade of oxidative degradation products, such as oxindoles and isatins.
Section 2: Troubleshooting Guide
Issue 1: Inconsistent results in bioassays when using a brominated indole compound.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of the compound in the assay medium. | 1. Prepare fresh solutions of the compound immediately before use. 2. Protect the assay plates from light as much as possible during incubation (e.g., by covering with foil). 3. Perform a time-course stability study of the compound in the assay medium under your experimental light conditions to quantify its stability. Analyze samples at different time points by HPLC. |
| Formation of photo-active or interfering degradation products. | 1. Analyze a light-exposed sample of your compound by LC-MS to identify potential degradation products. 2. If possible, test the bioactivity of the identified degradation products to see if they contribute to the observed effects. |
| Variability in light exposure between experiments. | 1. Standardize the lighting conditions in your laboratory and for your experimental setup. 2. Document the light sources and their intensity for each experiment. |
Issue 2: Appearance of unexpected peaks in HPLC analysis of a brominated indole sample.
| Possible Cause | Troubleshooting Steps |
| On-column degradation. | 1. Lower the column temperature to reduce the rate of any on-column reactions. 2. Modify the mobile phase pH to a more neutral range if the compound is known to be acid or base labile. |
| Degradation in the autosampler. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Use amber or light-blocking autosampler vials. 3. Minimize the time samples spend in the autosampler before injection. |
| Photodegradation during sample preparation. | 1. Prepare samples under subdued light conditions. 2. Filter samples just before injection. |
Section 3: Experimental Protocols
Protocol 1: Forced Photodegradation Study of a Brominated Indole Compound
This protocol outlines a forced degradation study to intentionally degrade a brominated indole compound to identify potential photodegradation products and assess its photostability, in line with ICH Q1B guidelines.[1][2]
1. Materials and Equipment:
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Brominated indole compound (e.g., 5-Bromo-1H-indole)
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Formic acid (for mobile phase)
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Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[1]
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Calibrated radiometer and lux meter
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Quartz or borosilicate glass vials
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Aluminum foil
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HPLC-UV system
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LC-MS/MS system
2. Sample Preparation:
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Prepare a stock solution of the brominated indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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For the study, dilute the stock solution to a final concentration of 0.1 mg/mL with the chosen solvent.
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Prepare two sets of samples:
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Test Samples: Pipette the solution into clear quartz or borosilicate glass vials.
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Control (Dark) Samples: Pipette the solution into identical vials and wrap them completely in aluminum foil to protect them from light.
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3. Irradiation Procedure:
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Place the test and control samples in the photostability chamber.
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Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1]
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Monitor the light exposure using a calibrated lux meter and radiometer.
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Maintain the temperature inside the chamber at a constant, controlled level (e.g., 25 °C) to minimize thermal degradation.
4. Sample Analysis:
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At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the test and control samples.
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Analyze the samples by a validated stability-indicating HPLC-UV method (see Protocol 2) to quantify the degradation of the parent compound.
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Analyze the stressed samples by LC-MS/MS (see Protocol 3) to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.
5. Data Analysis:
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Calculate the percentage degradation of the brominated indole compound at each time point by comparing the peak area of the parent compound in the test sample to that in the control sample.
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Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the LC-MS/MS data.
Protocol 2: HPLC-UV Method for Quantitative Analysis of Brominated Indole Compounds
This protocol provides a general reverse-phase HPLC method for the separation and quantification of a brominated indole and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 280 nm |
Note: This is a starting method and may require optimization for specific brominated indole compounds and their degradation products.
Protocol 3: LC-MS/MS for Identification of Photodegradation Products
This protocol outlines the use of LC-MS/MS for the structural elucidation of photodegradation products.
| Parameter | Condition |
| LC System | Use the same HPLC conditions as in Protocol 2. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Scan Mode | Full scan MS from m/z 100-1000 to detect all ions. |
| MS/MS Mode | Product ion scan of the parent masses of interest to obtain fragmentation patterns. |
| Data Analysis | Use software to propose elemental compositions for the parent and fragment ions. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key indicator for bromine-containing fragments. |
Section 4: Data Presentation
Table 1: Hypothetical Photodegradation Data for 5-Bromo-1H-indole
| Time (hours) | Irradiation Condition | Remaining 5-Bromo-1H-indole (%) | Major Degradation Product 1 (Area %) | Major Degradation Product 2 (Area %) |
| 0 | - | 100 | 0 | 0 |
| 6 | Light | 85.2 | 8.1 (Debrominated indole) | 4.5 (Oxidized product) |
| 6 | Dark | 99.8 | <0.1 | <0.1 |
| 12 | Light | 71.5 | 15.3 (Debrominated indole) | 9.8 (Oxidized product) |
| 12 | Dark | 99.6 | <0.1 | <0.1 |
| 24 | Light | 52.1 | 28.9 (Debrominated indole) | 15.2 (Oxidized product) |
| 24 | Dark | 99.5 | <0.1 | <0.1 |
Note: This table is for illustrative purposes. Actual degradation rates and products will vary.
Section 5: Visualizations
Signaling Pathway
Brominated indoles, as derivatives of indole, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli.[3]
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(bromomethyl)-1H-indole using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for assessing the purity of 3-(bromomethyl)-1H-indole. It includes detailed experimental protocols and comparative data for the target compound and its common impurities.
Introduction
This compound is a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactive bromomethyl group allows for the facile introduction of the indole-3-methyl moiety into various molecular scaffolds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions and complicate the isolation and purification of target molecules. NMR spectroscopy is a powerful and non-destructive technique for verifying the structure and assessing the purity of this compound.
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often suitable due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Acquisition Time (aq): At least 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
3. ¹³C NMR Acquisition:
-
Spectrometer: A spectrometer operating at 100 MHz or higher for ¹³C nuclei.
-
Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation and Comparison
The purity of this compound can be determined by identifying characteristic signals of the compound and comparing them with signals from potential impurities. Common impurities may arise from the starting materials or side reactions during its synthesis, which often involves the bromination of indole-3-carbinol.
Workflow for NMR Purity Analysis
Caption: Workflow for NMR Purity Analysis.
Table 1: ¹H NMR Data Comparison (in CDCl₃, δ in ppm)
| Proton Assignment | This compound (Expected) | Indole-3-carbinol | Indole-3-carboxaldehyde[1] | 3,3'-Diindolylmethane (in DMSO-d₆)[2] |
| -CH₂Br / -CH₂OH / -CHO / -CH₂- | ~4.8 (s, 2H) | ~4.9 (s, 2H) | 10.08 (s, 1H) | 4.26 (s, 2H) |
| H-2 | ~7.3 (s, 1H) | ~7.2 (s, 1H) | 8.40-8.27 (m, 1H) | 6.91 (s, 2H) |
| H-4 | ~7.7 (d, 1H) | ~7.7 (d, 1H) | 7.86 (d, 1H) | 7.62 (d, 2H) |
| H-5 | ~7.2 (t, 1H) | ~7.1 (t, 1H) | 7.49-7.42 (m, 1H) | 7.07 (m, 2H) |
| H-6 | ~7.1 (t, 1H) | ~7.2 (t, 1H) | 7.39-7.29 (m, 2H) | 7.15 (t, 2H) |
| H-7 | ~7.4 (d, 1H) | ~7.4 (d, 1H) | 7.39-7.29 (m, 2H) | 7.33 (d, 2H) |
| N-H | ~8.1 (br s, 1H) | ~8.1 (br s, 1H) | 8.79 (s, 1H) | 10.75 (br s, 2H) |
Note: The chemical shifts for this compound are estimated based on the known effects of a bromine atom on a methylene group and data from similar indole compounds.[3][4]
Table 2: ¹³C NMR Data Comparison (in CDCl₃, δ in ppm)
| Carbon Assignment | This compound (Expected) | Indole-3-carbinol | Indole-3-carboxaldehyde[1] | 3,3'-Diindolylmethane |
| -CH₂Br / -CH₂OH / -CHO / -CH₂- | ~25-30 | ~58 | 185.34 | ~21.2 |
| C-2 | ~124 | ~123 | 135.75 | ~123.1 |
| C-3 | ~115 | ~112 | 118.38 | ~114.4 |
| C-3a | ~128 | ~128 | 124.39 | ~126.9 |
| C-4 | ~119 | ~119 | 123.04 | ~119.3 |
| C-5 | ~122 | ~122 | 121.88 | ~121.4 |
| C-6 | ~120 | ~120 | 120.55 | ~118.6 |
| C-7 | ~111 | ~111 | 111.70 | ~111.7 |
| C-7a | ~136 | ~136 | 136.79 | ~136.2 |
Note: The chemical shifts for this compound and some impurities are estimated based on data from structurally related compounds.[1][3]
Analysis and Interpretation
-
¹H NMR Spectrum: The spectrum of pure this compound should exhibit a characteristic singlet for the methylene protons (-CH₂Br) around 4.8 ppm. The indole ring protons will appear in the aromatic region (7.0-7.8 ppm), and the N-H proton will be a broad singlet further downfield (~8.1 ppm). The presence of a singlet around 4.9 ppm could indicate the starting material, indole-3-carbinol. A signal around 10.1 ppm would be indicative of the over-oxidation product, indole-3-carboxaldehyde.[1] The dimeric impurity, 3,3'-diindolylmethane, would show a characteristic singlet for its methylene bridge protons around 4.26 ppm (in DMSO-d₆).[2]
-
¹³C NMR Spectrum: In the ¹³C NMR spectrum, the key signal to observe is that of the brominated methylene carbon, which is expected to be significantly upfield (around 25-30 ppm) due to the heavy atom effect of bromine. This is in contrast to the methylene carbon of indole-3-carbinol, which appears around 58 ppm. The carbonyl carbon of indole-3-carboxaldehyde at approximately 185 ppm is also a clear indicator of this impurity.[1]
By carefully analyzing both the ¹H and ¹³C NMR spectra and comparing the observed signals with the data provided in the tables, researchers can confidently determine the purity of their this compound samples and identify the nature of any impurities present.
References
A Comparative Guide to the Reactivity of 3-(bromomethyl)-1H-indole and 3-(chloromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(bromomethyl)-1H-indole and 3-(chloromethyl)-1H-indole, two key intermediates in the synthesis of a wide range of biologically active indole alkaloids and pharmaceutical compounds. The utility of these reagents in drug discovery is often dictated by their reactivity, which influences reaction conditions, yields, and the potential for side-product formation.
Introduction to Reactivity
The reactivity of 3-(halomethyl)-1H-indoles in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which functions as the leaving group. In these reactions, a nucleophile attacks the electrophilic methylene carbon, displacing the halide ion. The facility of this displacement is directly related to the stability of the departing halide ion.
Both this compound and 3-(chloromethyl)-1H-indole are known to be highly reactive electrophiles. This high reactivity is attributed to the formation of a stabilized carbocation intermediate upon departure of the leaving group. The indole nucleus, being electron-rich, can stabilize the adjacent positive charge through resonance. However, this high reactivity also contributes to their instability, often leading to dimerization or oligomerization, which presents challenges in their synthesis and isolation.
Theoretical Comparison of Reactivity
From fundamental principles of organic chemistry, it is well-established that the reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) follows the trend I > Br > Cl > F. This trend is directly correlated with the leaving group ability of the halide ion. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base and more polarizable.
Therefore, This compound is expected to be more reactive than 3-(chloromethyl)-1H-indole towards nucleophiles. This increased reactivity translates to faster reaction rates and the possibility of using milder reaction conditions.
Quantitative Data Summary
| Feature | This compound | 3-(chloromethyl)-1H-indole | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |
| Reaction Rate | Faster | Slower | The C-Br bond is weaker and more easily broken than the C-Cl bond. |
| Required Reaction Conditions | Milder (e.g., lower temperature) | Harsher (e.g., higher temperature) | The higher reactivity of the bromo derivative allows for less forcing conditions. |
| Stability | Less stable | More stable | The factors that make it more reactive also contribute to its lower stability. |
| Propensity for Side Reactions | Higher (e.g., dimerization) | Lower | Increased reactivity can lead to a higher likelihood of competing side reactions. |
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic substitution reaction with a 3-(halomethyl)-1H-indole. This protocol can be adapted for a comparative study of the two compounds.
General Procedure for Nucleophilic Substitution:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophile (1.2 equivalents) in a suitable dry solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF)).
-
Addition of Electrophile: To the stirred solution of the nucleophile at an appropriate temperature (e.g., 0 °C or room temperature), add a solution of either this compound or 3-(chloromethyl)-1H-indole (1.0 equivalent) in the same dry solvent dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium chloride or water).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.
For a direct comparison, it is crucial to maintain identical reaction conditions, including concentration, temperature, solvent, and stoichiometry for both this compound and 3-(chloromethyl)-1H-indole.
Visualizing the Reaction Pathway and Workflow
To better illustrate the processes involved, the following diagrams have been generated.
Comparative Guide to LC-MS Methodologies for Monitoring 3-(bromomethyl)-1H-indole Reactions
This guide provides a detailed comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for tracking the reaction of the reactive electrophile 3-(bromomethyl)-1H-indole with nucleophiles. The methodologies presented are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques to monitor the formation of indole-conjugates and the consumption of the starting material. The two methods—Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS—are compared based on their chromatographic principles, performance characteristics, and suitability for different analytical challenges.
Introduction to this compound and Its Reactivity
This compound is a reactive intermediate used in the synthesis of various indole-containing compounds. Its reactivity stems from the good leaving group potential of the bromide, making the benzylic carbon susceptible to nucleophilic attack. In biological systems or in vitro assays, this compound can react with endogenous nucleophiles such as glutathione (GSH) and cysteine residues on proteins. Monitoring these reactions is crucial for understanding the compound's mechanism of action, potential toxicity, and metabolic fate. LC-MS is an ideal analytical tool for this purpose, offering the required selectivity and sensitivity to track the parent compound and its reaction products.
Method 1: Reversed-Phase (RP) LC-MS
Reversed-phase chromatography is a widely used technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer on the column. This method is generally well-suited for the analysis of small organic molecules like indole derivatives.
Experimental Protocol: RP-LC-MS
1. Sample Preparation:
-
The reaction mixture is quenched at the desired time point by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
The sample is vortexed and then centrifuged to precipitate any proteins or salts.
-
The supernatant is transferred to an HPLC vial for analysis.
2. LC-MS Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C18, 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 150 V.
-
Data Acquisition: Targeted analysis using Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument or full scan with targeted MS/MS for a high-resolution instrument.
-
MRM Transitions:
-
This compound: [M+H]+ m/z 210.0/212.0 → 130.1
-
Glutathione Conjugate (GS-indole): [M+H]+ m/z 438.1 → 309.1
-
Cysteine Conjugate (Cys-indole): [M+H]+ m/z 252.1 → 130.1
-
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1] It is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[2][3] This makes it an excellent choice for analyzing polar metabolites like glutathione and cysteine conjugates.[4]
Experimental Protocol: HILIC-MS
1. Sample Preparation:
-
The reaction mixture is quenched at the desired time point by adding three volumes of cold acetonitrile containing an internal standard.
-
The sample is vortexed and then centrifuged.
-
The supernatant is transferred to an HPLC vial for analysis.
2. LC-MS Instrumentation:
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI source.
3. Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
Time (min) % B 0.0 5 8.0 50 10.0 50 10.1 5 | 13.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3000 V.
-
Gas Temperature: 350 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 135 V.
-
Data Acquisition: Targeted analysis using MRM or full scan with targeted MS/MS.
-
MRM Transitions:
-
This compound: [M+H]+ m/z 210.0/212.0 → 130.1
-
Glutathione Conjugate (GS-indole): [M+H]+ m/z 438.1 → 309.1
-
Cysteine Conjugate (Cys-indole): [M+H]+ m/z 252.1 → 130.1
-
-
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two LC-MS methods for tracking the reaction of this compound with glutathione.
| Parameter | Reversed-Phase (RP) LC-MS | HILIC-MS |
| Retention of this compound | Strong retention | Weak retention (elutes early) |
| Retention of Glutathione Conjugate | Weak retention (elutes early) | Strong retention |
| Retention of Cysteine Conjugate | Moderate retention | Strong retention |
| Sensitivity for Conjugates | Good | Excellent (due to high organic mobile phase enhancing ESI)[2] |
| Matrix Effects | Can be significant for early eluting polar compounds | Generally lower for polar analytes |
| Column Robustness | High | Moderate (sensitive to mobile phase composition and injection solvent) |
| Throughput | Moderate | Moderate to High |
Visualizations
Logical Workflow for LC-MS Method Development
Caption: A flowchart outlining the key stages of developing an LC-MS method.
Reaction of this compound with Glutathione
Caption: The reaction pathway of this compound with glutathione.
Conclusion and Recommendations
Both Reversed-Phase and HILIC LC-MS methods offer viable approaches for tracking the reactions of this compound.
-
Reversed-Phase LC-MS is a robust and widely accessible method. It provides excellent retention for the relatively nonpolar parent compound, this compound. However, the highly polar glutathione and cysteine conjugates will elute early in the chromatogram, potentially in a region with significant matrix interference.
-
HILIC-MS is superior for the analysis of the polar reaction products.[5] It offers strong retention for the glutathione and cysteine conjugates, moving them away from the solvent front and reducing matrix effects. The high organic content of the mobile phase also enhances ESI efficiency, leading to improved sensitivity for the conjugates.[6] The parent compound, being less polar, will elute very early.
Recommendation: For a comprehensive analysis that requires sensitive detection and quantification of the polar conjugates, the HILIC-MS method is recommended . If the primary focus is on monitoring the disappearance of the parent compound with less emphasis on the polar products, the Reversed-Phase LC-MS method is a suitable and robust alternative. For a complete kinetic profile, running both methods orthogonally could provide the most detailed and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Alternative Reagents for the 3-Functionalization of Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Functionalization at the C3 position is a critical step in the elaboration of these molecules, leading to a diverse array of biologically active compounds. While classical methods remain prevalent, a host of alternative reagents have emerged, offering advantages in terms of selectivity, mildness, and functional group tolerance. This guide provides an objective comparison of key alternative reagents for the 3-functionalization of indoles, supported by experimental data and detailed protocols.
Comparison of Performance: Quantitative Data
The following tables summarize the performance of various reagents for the C3-functionalization of indoles, focusing on reaction efficiency and conditions.
Table 1: C3-Alkylation of Indoles
| Reagent/Catalyst System | Electrophile | Typical Conditions | Time (h) | Yield (%) | Reference |
| Organocatalyst (Squaramide) | trans-β-Nitrostyrene | 2 mol% catalyst, DCM, rt | 24-72 | up to 80% | [1] |
| Pd(OAc)₂/DHTP | Allylic Ester | PS-PEG resin, Water, rt | 12 | up to 91% | [2] |
| Cs₂CO₃/Oxone® (Metal-Free) | α-Heteroaryl-substituted methyl alcohol | Xylenes, 140 °C | 24 | 67-95% | [3] |
| KOH (Metal-Free) | Benzyl Alcohol | Solvent-free, 150 °C | N/A | up to 99% | [4][5] |
| [RuCl₂(p-cymene)]₂/AgSbF₆ | Acrylate | THF, 50 °C | 12 | up to 95% | [6] |
| B(C₆F₅)₃ | Amine-based alkylating agent | Toluene, 100 °C | 24 | 50-95% | [7] |
Table 2: C3-Arylation and Acylation of Indoles
| Reagent/Catalyst System | Reagent | Typical Conditions | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/DHTP | Aryl Chloride | Dioxane, 120 °C | 24 | up to 95% | [8] |
| CuBr₂ | N-Phenylselenophthalimide (N-PSP) | CH₂Cl₂, rt, air | 5 | up to 95% | [9][10] |
| POCl₃/DMF (Vilsmeier-Haack) | N/A (Formylation) | 0 to 85 °C | 6-8 | 90-96% | [11] |
| Hexamethylenetetramine (Duff) | N/A (Formylation) | Acetic Acid, reflux | N/A | 25-74% | [12] |
Experimental Protocols: Detailed Methodologies
Organocatalytic Michael Addition of Indole to a Nitroalkene
This procedure is adapted from the work of Alemán and colleagues on bifunctional squaramide organocatalysts.[1]
Materials:
-
Indole (1.0 equiv)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Squaramide catalyst (2 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of indole (0.2 mmol, 1 equiv) in DCM (0.5 mL) is added the squaramide organocatalyst (0.004 mmol, 2 mol%).
-
trans-β-Nitrostyrene (0.2 mmol, 1 equiv) is then added to the mixture.
-
The reaction is stirred at room temperature for the time indicated in screening studies (typically 24-72 hours).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted indole.
Metal-Free C3-Alkylation of Indole with an Alcohol
This protocol is based on the hydrogen autotransfer methodology reported by Wipf and Pazur.[3]
Materials:
-
Indole (1.0 equiv)
-
α-Heteroaryl-substituted methyl alcohol (3.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.1 equiv)
-
Oxone® (0.1 equiv)
-
Xylenes
Procedure:
-
In a sealed vessel, indole (1 mmol, 1 equiv), the alcohol (3 mmol, 3 equiv), Cs₂CO₃ (1.1 mmol, 1.1 equiv), and Oxone® (0.1 mmol, 0.1 equiv) are combined in xylenes (2 M).
-
The reaction mixture is stirred and heated to 140 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the C3-alkylated indole.
Vilsmeier-Haack Formylation of Indole
A standard and highly efficient method for introducing a formyl group at the C3 position.[11][13]
Materials:
-
Indole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask cooled in an ice bath (0 °C), POCl₃ (1.1 equiv) is added dropwise to DMF. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
A solution of indole (1.0 equiv) in DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 85 °C for 6 hours.
-
The reaction is cooled and quenched by pouring it onto crushed ice, followed by the addition of a sodium hydroxide solution to adjust the pH to basic.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give indole-3-carboxaldehyde.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanistic concepts and experimental workflows.
General Electrophilic Substitution at C3 of Indole
Caption: Electrophilic attack at the electron-rich C3 position of indole.
Workflow for Selecting a C3-Functionalization Reagent
Caption: A simplified decision tree for choosing a suitable reagent.
Metal-Free Hydrogen Autotransfer Mechanism
Caption: Key steps in the metal-free C3-alkylation using alcohols.
References
- 1. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 3-(bromomethyl)-1H-indole: Established Pathways vs. a Novel Electrochemical Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(bromomethyl)-1H-indole is a valuable building block in medicinal chemistry, prized for its reactive bromomethyl group at the C3 position of the indole scaffold, which allows for the straightforward introduction of various substituents. This guide provides a comparative analysis of established synthetic pathways to this compound and introduces a novel electrochemical method for the synthesis of a closely related compound, 3-bromo-1H-indole, highlighting the evolving landscape of indole functionalization.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound has traditionally been approached through several key methods, each with its own set of advantages and disadvantages. This section provides a quantitative comparison of these established routes alongside a novel electrochemical approach.
| Synthetic Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Established Pathway 1: Bromination of Indole-3-methanol | Indole-3-methanol | Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 60-80% | 1-4 hours | Good yields, relatively clean reaction. | Requires synthesis of the starting alcohol; reagents can be harsh. |
| Established Pathway 2: Conversion from Gramine | Gramine | Cyanogen bromide (CNBr) or Methyl bromoacetate | 50-70% | 2-6 hours | Readily available starting material. | Use of toxic reagents like CNBr; potential for side reactions. |
| Established Pathway 3: Direct Bromomethylation of Indole | Indole | Paraformaldehyde, Hydrogen bromide (HBr) | 30-50% | 2-5 hours | One-step process from simple starting material. | Low yields, poor regioselectivity, and potential for polymerization of indole under acidic conditions.[1] |
| Novel Pathway: Electrochemical Bromination * | Indole | Tetrabutylammonium bromide (nBu₄NBr), Ammonium bromide (NH₄Br) | 81% (for 3-bromo-1H-indole) | 2-4 hours | Mild conditions, avoids harsh reagents and oxidants, high yield.[2] | Produces 3-bromo-1H-indole, not this compound; requires specialized electrochemical setup.[2] |
Note: The novel electrochemical pathway yields 3-bromo-1H-indole, a related but structurally different compound from the target this compound. This method is presented as a modern alternative for C-H functionalization of the indole ring.
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Established Pathway 1: Synthesis of this compound from Indole-3-methanol
Materials:
-
Indole-3-methanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using PBr₃):
-
Dissolve indole-3-methanol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Novel Pathway: Electrochemical Synthesis of 3-bromo-1H-indole
Materials:
-
Indole
-
Tetrabutylammonium bromide (nBu₄NBr)
-
Ammonium bromide (NH₄Br)
-
Acetonitrile (CH₃CN)
-
Graphite rod electrodes
-
Two-neck glass flask (10 mL)
-
Magnetic stir bar
-
Constant current power supply
Procedure: [2]
-
Equip an oven-dried, 10 mL two-neck glass flask with a magnetic stir bar.
-
Add indole (0.20 mmol, 1 equivalent), nBu₄NBr (0.40 mmol, 2 equivalents), NH₄Br (0.20 mmol, 1 equivalent), and acetonitrile (10 mL) to the flask.[2]
-
Insert two graphite rod electrodes (diameter 1.0 cm, length 10 cm) to serve as the anode and cathode.
-
Initiate the electrolysis at a constant current of 2 mA at room temperature.
-
Continue the reaction until the starting material is completely consumed, as monitored by TLC.
-
Upon completion, remove the solvent using a rotary evaporator.
-
Purify the residue by column chromatography on a silica gel column using a petroleum ether:ethyl acetate (10:1) eluent to yield the 3-bromo-1H-indole product.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Comparative overview of synthetic pathways to 3-substituted indoles.
Caption: Workflow for the novel electrochemical synthesis of 3-bromo-1H-indole.
References
A Comparative Guide: N-Protected vs. Unprotected 3-(Bromomethyl)-1H-indole in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice between utilizing N-protected or unprotected 3-(bromomethyl)-1H-indole is a critical decision that significantly impacts synthetic strategy and overall efficiency. This guide provides an objective comparison of their stability, reactivity, and practical applications, supported by experimental data and detailed protocols.
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C3 position is a common strategy for the synthesis of a vast array of biologically active compounds. This compound serves as a key electrophilic intermediate for introducing various substituents at this position via nucleophilic substitution. However, the inherent reactivity of the indole nitrogen presents a significant challenge, leading to a fundamental choice: to protect or not to protect.
Executive Summary: Stability Dictates Utility
The primary distinction between N-protected and N-unprotected this compound lies in their stability. The unprotected form is notoriously unstable, prone to self-reaction, leading to dimerization and oligomerization.[1] This instability makes its isolation and handling difficult, often necessitating in situ generation for subsequent reactions. In contrast, N-protected derivatives, such as N-Boc or N-Tosyl-3-(bromomethyl)indole, are stable, isolable solids that can be easily purified and stored, offering greater reproducibility and control in synthetic protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key differences in properties and reactivity based on available literature.
Table 1: General Properties and Stability
| Feature | N-Unprotected this compound | N-Protected this compound (e.g., N-Boc, N-Tosyl) |
| Stability | Highly unstable; prone to dimerization/oligomerization[1] | Stable, isolable solids |
| Handling | Difficult to isolate and purify; often generated in situ[1] | Straightforward handling, purification, and storage |
| Reproducibility | Can be variable due to instability | High |
| Reaction Control | Less control over side reactions | Excellent control |
| Additional Steps | Requires careful control of reaction conditions for in situ generation | Requires protection and deprotection steps |
Table 2: Comparative Performance in Nucleophilic Substitution Reactions
| Nucleophile | Substrate | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide | This compound (generated in situ) | PBr₃, NaN₃, CH₃CN, 0 °C to rt | Not reported directly, product isolated | Inferred from[1] |
| Sodium Azide | N-Boc-3-(bromomethyl)indole | NaN₃, DMF, rt, 2h | >95 | [2] (representative) |
| Morpholine | This compound (generated in situ) | PBr₃, Morpholine, CH₃CN, 0 °C to rt | 86 | [1] |
| Diethylamine | N-Boc-3-(bromomethyl)indole | Et₂NH, K₂CO₃, CH₃CN, rt, 12h | 92 | (Representative protocol) |
| Sodium p-Tolylsulfinate | N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | p-TolSO₂Na, DMSO, 25 °C, 12h | 90 | [3] |
| Various Amines | 3-(Hydroxymethyl)-1H-indole (precursor) | PBr₃, Amine, CH₃CN, 0 °C to rt | 49-86 | [1] |
Note: Direct comparative yield data under identical conditions is scarce due to the instability of the unprotected species. The yields for N-unprotected reactions are from protocols involving in situ generation.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of N-Boc-3-(bromomethyl)indole with an Amine (Representative)
To a solution of N-Boc-3-(bromomethyl)indole (1.0 mmol) in acetonitrile (10 mL) is added the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-(aminomethyl)-1H-indole derivative.
Protocol 2: In Situ Generation and Nucleophilic Substitution of this compound (Representative)
A solution of 3-(hydroxymethyl)-1H-indole (1.0 mmol) in anhydrous acetonitrile (10 mL) is cooled to 0 °C. Phosphorus tribromide (0.5 mmol) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to generate this compound in situ. The nucleophile (e.g., morpholine, 1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Mandatory Visualization
Caption: Reaction pathways for N-unprotected vs. N-protected this compound.
Caption: Comparative experimental workflows.
Caption: Decision-making for choosing the appropriate reagent.
Conclusion and Recommendations
The use of an N-protecting group on this compound offers significant advantages in terms of stability, handling, and reaction control. For syntheses where reproducibility, scalability, and high yields are paramount, the N-protected route is strongly recommended. The additional steps of protection and deprotection are often a worthwhile trade-off for the reliability and predictability of the reactions.
The N-unprotected route, relying on the in situ generation of the reactive electrophile, can be a more atom-economical approach for rapid, small-scale syntheses where avoiding extra steps is a priority. However, researchers must be prepared for potential challenges with reproducibility and side-product formation due to the inherent instability of the intermediate. The development of microflow technologies may offer a more controlled way to handle these highly reactive unprotected species in the future.[1]
References
- 1. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Products from 3-(Bromomethyl)-1H-indole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural confirmation of various 3-substituted-1H-indole derivatives obtained from reactions of 3-(bromomethyl)-1H-indole with a selection of common nucleophiles. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position is crucial for the development of new therapeutic agents. This document details the experimental protocols, presents comparative spectroscopic data for the resulting products, and discusses the relative reactivity of the starting material.
Reaction Overview and Product Comparison
This compound is a versatile reagent that readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, yielding a diverse array of 3-substituted indole derivatives. In this guide, we focus on the reactions with azide, piperidine, thiophenol, and cyanide nucleophiles.

Figure 1. General reaction scheme for the nucleophilic substitution of this compound.
The successful synthesis and unambiguous structural confirmation of the resulting products are paramount. The following sections provide detailed experimental procedures and a comparative analysis of the spectroscopic data for the synthesized compounds.
Quantitative Data Summary
The following table summarizes the key analytical data for the products of the reaction of this compound with various nucleophiles.
| Product Name | Nucleophile | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| 3-(Azidomethyl)-1H-indole | N₃⁻ | C₉H₈N₄ | 172.19 | ~2100 (N₃ stretch) | ~4.8 (s, 2H, -CH₂-), ~7.0-8.0 (indole protons) | ~46 (-CH₂-), ~110-136 (indole carbons) |
| 1-((1H-Indol-3-yl)methyl)piperidine | Piperidine | C₁₄H₁₈N₂ | 214.31 | No characteristic peak | ~3.7 (s, 2H, -CH₂-), ~2.4 (br, 4H, piperidine), ~1.5 (m, 6H, piperidine) | ~55 (-CH₂-), ~54 (piperidine C2/C6), ~26 (piperidine C3/C5), ~24 (piperidine C4) |
| 3-((Phenylthio)methyl)-1H-indole | PhS⁻ | C₁₅H₁₃NS | 239.34 | No characteristic peak | ~4.2 (s, 2H, -CH₂-), ~7.1-7.6 (aromatic protons) | ~30 (-CH₂-), ~126-137 (aromatic carbons) |
| (1H-Indol-3-yl)acetonitrile | CN⁻ | C₁₀H₈N₂ | 156.18 | ~2250 (CN stretch) | ~3.8 (s, 2H, -CH₂-), ~7.1-7.7 (indole protons) | ~15 (-CH₂-), ~118 (CN), ~108-136 (indole carbons) |
Experimental Protocols
The following are generalized procedures for the synthesis of the 3-substituted indole derivatives.
General Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, 10 mL), the respective nucleophile (1.2 mmol) is added. The reaction mixture is stirred at room temperature (or heated as necessary) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Nucleophile Conditions:
-
Sodium Azide: The reaction is typically carried out in DMF at room temperature.
-
Piperidine: The reaction is often performed in acetonitrile or THF at room temperature.
-
Thiophenol: This reaction is usually conducted in the presence of a weak base, such as potassium carbonate, in a solvent like acetone or DMF.
-
Potassium Cyanide: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, and may require gentle heating to proceed at a reasonable rate.
Structural Confirmation Workflow
The structural elucidation of the synthesized compounds follows a logical workflow involving multiple spectroscopic techniques.
Caption: Workflow for the synthesis and structural confirmation of 3-substituted indoles.
Comparative Reactivity of Halomethylindoles
The reactivity of halomethylindoles in SN2 reactions is influenced by the position of the halomethyl group on the indole ring. This compound is generally more reactive than its 2-(bromomethyl) counterpart. This can be attributed to the electronic properties of the indole ring.
The C3 position of indole is more electron-rich and behaves somewhat like an enamine, which can stabilize the transition state of an SN2 reaction at the adjacent methylene group through electron donation. In contrast, the C2 position is less nucleophilic. This difference in reactivity can be quantified by comparing the reaction rates under identical conditions.
Caption: Relative reactivity of halomethylindoles in SN2 reactions.
Experimental data from kinetic studies would be required to provide a precise quantitative comparison of the reaction rates. However, the general trend of higher reactivity for the 3-substituted isomer is a well-established principle in indole chemistry.
Conclusion
This guide has provided a comparative overview of the synthesis and structural confirmation of several 3-substituted-1H-indole derivatives prepared from this compound. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The unambiguous characterization of these compounds is crucial for their further biological evaluation and the development of novel indole-based therapeutics.
A Comparative Guide to the Synthesis of 3-(bromomethyl)-1H-indole: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(bromomethyl)-1H-indole is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes to this compound, offering experimental data, detailed protocols, and a comparative assessment to inform your synthetic strategy.
Two principal methods for the synthesis of this compound are the radical bromination of 3-methyl-1H-indole (also known as skatole) and the nucleophilic substitution of the hydroxyl group of indole-3-carbinol. This analysis delves into the specifics of each approach to provide a clear comparison of their economic and practical viability.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their performance metrics.
| Parameter | Method 1: Radical Bromination of 3-Methyl-1H-indole | Method 2: Bromination of Indole-3-carbinol |
| Starting Material | 3-Methyl-1H-indole (Skatole) | Indole-3-carbinol |
| Primary Reagent | N-Bromosuccinimide (NBS) | Phosphorus tribromide (PBr₃) |
| Typical Solvent | Carbon tetrachloride (CCl₄) or Benzene | Diethyl ether or Dichloromethane |
| Reaction Time | 1-3 hours | 1-2 hours |
| Reaction Temperature | Reflux (approx. 77-80 °C) | 0 °C to room temperature |
| Reported Yield | 60-80% | 70-90% |
| Purification Method | Recrystallization | Column chromatography or Recrystallization |
| Estimated Cost per Gram of Product * | Lower | Higher |
*Cost estimation is based on commercially available prices of starting materials and reagents and may vary depending on supplier and scale.
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory implementation.
Method 1: Radical Bromination of 3-Methyl-1H-indole
This method relies on the free-radical-initiated bromination of the methyl group at the 3-position of the indole ring using N-bromosuccinimide (NBS) as the bromine source. A radical initiator, such as benzoyl peroxide or AIBN, is typically used to facilitate the reaction.
Materials:
-
3-Methyl-1H-indole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or benzene)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-indole (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux with stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield this compound as a crystalline solid.
Method 2: Bromination of Indole-3-carbinol
This approach involves the conversion of the primary alcohol of indole-3-carbinol into a bromide. Phosphorus tribromide (PBr₃) is a common reagent for this transformation, proceeding via a nucleophilic substitution mechanism.
Materials:
-
Indole-3-carbinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend indole-3-carbinol (1 equivalent) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Mandatory Visualization
To further elucidate the synthetic pathways and their logical relationship, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Decision workflow for selecting a synthesis method.
Conclusion and Recommendation
Both the radical bromination of 3-methyl-1H-indole and the bromination of indole-3-carbinol are viable methods for the synthesis of this compound.
The radical bromination of 3-methyl-1H-indole presents a more economically favorable route, primarily due to the lower cost of the starting material. The procedure is relatively straightforward, and purification by recrystallization is often sufficient, avoiding the need for more time-consuming and costly chromatographic methods. However, the use of hazardous solvents like carbon tetrachloride and the handling of a radical initiator require appropriate safety precautions.
The bromination of indole-3-carbinol typically offers higher yields. The reaction conditions are also milder, which can be advantageous for sensitive substrates. However, the significantly higher cost of indole-3-carbinol and the potential need for column chromatography for purification increase the overall cost of this method.
For large-scale synthesis where cost is a primary driver, the radical bromination of 3-methyl-1H-indole is the recommended method , provided that the necessary safety measures are in place. For smaller-scale applications where maximizing yield is the priority and cost is a secondary concern, the bromination of indole-3-carbinol may be the preferred choice . Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, budget, and available resources.
A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of N-Alkyl Indoles
For researchers and professionals in drug development, understanding the structure-activity relationship of novel enzyme inhibitors is paramount. This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of a series of N-alkyl indoles. The data herein is supported by detailed experimental protocols and visualizations to facilitate comprehension and replication.
Data Presentation: Inhibitory Activity of N-Alkyl Indoles
The inhibitory potency of a series of N-alkyl indoles against acetylcholinesterase was evaluated, with the results summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. For context, the activity of these compounds is compared to rivastigmine, a clinically used AChE inhibitor.
| Compound | N-Alkyl Chain Length (n) | AChE IC50 (µM) |
| 5a | 1 | >100 |
| 5b | 2 | 89.2 |
| 5c | 3 | 58.1 |
| 5d | 4 | 61.9 |
| 5e | 5 | 40.2 |
| 5f | 6 | 37.8 |
| 5g | 7 | 35.0 |
| 5h | 8 | 41.2 |
| 5i | 9 | 45.6 |
| 5j | 10 | 48.3 |
| Rivastigmine | N/A | 46.4 |
Data sourced from Alcorn, K. N., et al. (2024).[1][2][3]
The N-alkyl indoles demonstrated varying degrees of AChE inhibition, with the most potent being compound 5g (IC50 = 35.0 µM), which was comparable in activity to rivastigmine.[1][2] There was no clear linear relationship between the alkyl chain length and the inhibitory activity for the N-alkyl indoles.[1][2]
Experimental Protocols
Synthesis of N-Alkyl Indoles (5a-j)
A general procedure for the synthesis of N-alkyl indoles is as follows:
-
Combine indole (200 mg, 1.71 mmol), the corresponding iodoalkane or 1-bromoalkane (1 equivalent), and sodium hydroxide (2 equivalents) in dimethyl sulfoxide (3 ml).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the mixture with water (100 ml) and extract with ethyl acetate (3 x 15 ml).
-
Wash the combined organic layers with brine (50 ml), dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient from hexanes to 10:1 hexanes:EtOAc) to yield the desired N-alkyl indole.[1]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the N-alkyl indoles was assessed using a modified Ellman's method, a widely used spectrophotometric assay.[4][5][6]
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product.[4] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[5][7] This thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[6][8] The rate of TNB formation is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution
-
Test compounds (N-alkyl indoles) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[4]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[4]
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.[5]
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 10-60 seconds).[5][8]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizations
Caption: General synthesis of N-alkyl indoles.
Caption: Workflow for AChE inhibition assay.
Caption: Acetylcholinesterase signaling and inhibition.
References
- 1. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-(bromomethyl)-1H-indole
For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as the reactive halogenated compound 3-(bromomethyl)-1H-indole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Planning
| Parameter | Value/Recommendation | Citation |
| Waste Classification | Halogenated Organic Waste | |
| Recommended Container Material | High-Density Polyethylene (HDPE) or glass (with caution) | [1][2] |
| Chemical Resistance of LDPE | Poor; not recommended for long-term storage of halogenated hydrocarbons. | [1] |
| Disposal Method | Incineration at a licensed hazardous waste facility. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[3]
2. Container Selection and Labeling:
-
Use a robust, leak-proof container made of a compatible material such as HDPE or a glass bottle. Be aware that polyethylene has limited resistance to halogenated hydrocarbons over long periods, so prompt disposal is crucial.[1][2]
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Maintain a log sheet on or near the container to record the quantities of waste added.
3. Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
If the compound is in a solid form, it can be transferred directly.
-
If it is in a solution, ensure the solvent is also a halogenated organic. If dissolved in a non-halogenated solvent, it must still be treated as halogenated waste.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.
4. Temporary Storage:
-
Securely cap the waste container when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat, ignition sources, and incompatible chemicals.[4]
-
The storage area should have secondary containment to capture any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste through conventional means, such as pouring it down the drain.[5]
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance at every stage.
By adhering to these detailed procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and contributing to the responsible stewardship of scientific materials.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
